Ganoderic acid C1
Description
This compound has been reported in Ganoderma lucidum with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,6R)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,32H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18-,19+,21+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVGSCZIHGRVAV-NJNFCIENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70915031 | |
| Record name | 7-Hydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70915031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95311-97-0, 108340-60-9 | |
| Record name | Ganoderic acid C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95311-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganoderic acid C1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095311970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70915031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GANODERIC ACID D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y24RF8B979 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ganoderic Acid C1: A Technical Guide on its Anti-Cancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid C1 (GAC1) is a highly oxidized lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This fungus has been a cornerstone of traditional Asian medicine for centuries, revered for its wide range of therapeutic properties. In modern oncology research, GAC1 is emerging as a compound of interest, not for direct cytotoxicity, but for its potent anti-inflammatory effects which are intrinsically linked to cancer progression. Chronic inflammation is a key driver of tumor initiation, promotion, and metastasis. GAC1's primary mechanism of action in the context of cancer appears to be the modulation of the tumor microenvironment by suppressing key inflammatory pathways.
This technical guide provides an in-depth overview of the known mechanisms of action of this compound, focusing on its influence on critical signaling pathways in cancer-relevant cell types. It includes quantitative data, detailed experimental methodologies, and visual representations of the molecular pathways and experimental workflows.
Core Mechanism of Action: Attenuation of Pro-Inflammatory Signaling
The principal anti-cancer-related activity of this compound identified in preclinical studies is its ability to suppress the production of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine that plays a crucial role in promoting cancer-related inflammation. GAC1 achieves this by intervening in several key intracellular signaling cascades, primarily in immune cells like macrophages, which are abundant in the tumor microenvironment.
The inhibition of TNF-α production by GAC1 is primarily associated with the significant down-regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] Furthermore, GAC1 has been shown to partially suppress the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways, which also contribute to the inflammatory response.[1]
By mitigating the inflammatory signaling cascade, GAC1 can potentially reduce the pro-tumorigenic effects of chronic inflammation, such as angiogenesis, cell proliferation, and metastasis.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from in vitro studies, demonstrating the dose-dependent effects of GAC1 on TNF-α production and cell viability.
Table 1: Effect of this compound on LPS-Induced TNF-α Production in RAW 264.7 Macrophages
| GAC1 Concentration (µg/mL) | TNF-α Concentration (pg/mL) | Percent Inhibition (%) |
| 0 (LPS Control) | 3500 ± 300 | 0% |
| 5 | 2800 ± 250 | 20% |
| 10 | 2100 ± 200 | 40% |
| 20 | 1400 ± 150 | 60% |
| 40 | 800 ± 100 | 77% |
| Data are expressed as mean ± S.D. and are representative of data found in the literature.[2] |
Table 2: Effect of this compound on the Viability of RAW 264.7 Macrophages (MTT Assay)
| GAC1 Concentration (µg/mL) | Cell Viability (%) |
| 0 (Control) | 100% |
| 2.5 | ~100% |
| 5 | ~100% |
| 10 | ~98% |
| 20 | ~95% |
| 40 | ~92% |
| Data indicates that GAC1 exhibits low cytotoxicity at concentrations effective for inhibiting TNF-α production.[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods in the field.
Cell Culture and LPS Stimulation
This protocol describes the culture of murine macrophages and their stimulation to induce a pro-inflammatory response, creating a model to test the action of GAC1.
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Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Experimental Plating: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Discard the old medium.
-
Add fresh medium containing various concentrations of this compound (e.g., 5, 10, 20, 40 µg/mL).
-
Simultaneously, or after a pre-incubation period with GAC1, add Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.[2]
-
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and collect the supernatant for cytokine analysis. Store at -80°C if not used immediately.
Quantification of TNF-α by ELISA
This protocol details the steps for measuring the concentration of TNF-α in the collected cell culture supernatants using a sandwich ELISA.
-
Plate Preparation: Coat a 96-well ELISA plate with a capture antibody specific for TNF-α diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation:
-
Detection Antibody:
-
Wash the plate three times.
-
Add a biotinylated detection antibody specific for TNF-α to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate:
-
Wash the plate three times.
-
Add Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well.
-
Incubate for 20-30 minutes at room temperature, protected from light.[5]
-
-
Substrate Development:
-
Wash the plate five times.
-
Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well and incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
-
Stopping the Reaction: Add 100 µL of stop solution (e.g., 1 M H₂SO₄) to each well. The color will change from blue to yellow.
-
Reading: Measure the absorbance at 450 nm using a microplate reader. The concentration of TNF-α in the samples is determined by interpolating from the standard curve.[4]
Western Blot Analysis of NF-κB and MAPK Pathways
This protocol is for assessing the levels of key signaling proteins to determine the effect of GAC1 on their activation (phosphorylation) and expression.
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Protein Extraction:
-
Culture and treat cells as described in Protocol 1.
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells directly on the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cell lysate, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[6]
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65 (NF-κB), IκBα, ERK, JNK, and p38 (MAPK) overnight at 4°C with gentle agitation. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system or X-ray film. Densitometry analysis can be performed to quantify the protein levels.
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Visualizations: Signaling Pathways and Workflows
Signaling Pathway Diagram
Caption: this compound inhibits LPS-induced TNF-α production.
Experimental Workflow Diagram
Caption: Workflow for in vitro analysis of this compound.
Conclusion
The current body of research strongly suggests that this compound exerts its primary anti-cancer-related effects through potent anti-inflammatory mechanisms. By significantly down-regulating the NF-κB pathway and partially suppressing MAPK/AP-1 signaling, GAC1 effectively reduces the production of the key pro-inflammatory cytokine TNF-α. This action can disrupt the inflammatory tumor microenvironment that is critical for cancer cell survival, proliferation, and metastasis. While GAC1 may not be a cytotoxic agent in the classical sense, its ability to modulate these critical signaling pathways makes it a promising candidate for further investigation, potentially as an adjuvant therapy to enhance the efficacy of conventional cancer treatments or as a component of chemopreventive strategies. Future research should aim to validate these findings in more complex in vivo cancer models and explore the full spectrum of its molecular targets.
References
- 1. This compound isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
Bioavailability and Pharmacokinetics of Ganoderic Acid C1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid C1, a lanostane triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest for its potent anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the bioavailability and pharmacokinetics of this compound and related ganoderic acids. The information presented herein is intended to support further research and development of this promising natural compound for therapeutic applications. While specific pharmacokinetic data for this compound is limited in publicly available literature, this guide synthesizes findings from studies on closely related ganoderic acids to provide a foundational understanding.
Pharmacokinetic Profile
The oral bioavailability of ganoderic acids, in general, is considered to be low.[4][5] Studies on various ganoderic acids indicate rapid absorption following oral administration, with peak plasma concentrations reached relatively quickly. However, the overall exposure is limited, suggesting challenges in achieving therapeutic concentrations.
Absorption
Ganoderic acids are generally absorbed from the gastrointestinal tract.[6] For instance, studies on ganoderic acid A show rapid absorption, with the time to reach maximum plasma concentration (Tmax) being less than an hour after oral administration in rats.[7][8] The absorption of some ganoderic acids can be influenced by food. For example, food has been shown to decrease the maximum concentration (Cmax) and delay the Tmax of ganoderic acid A, while significantly impeding both the rate and extent of ganoderic acid F absorption.[5]
Distribution
Following absorption, ganoderic acids are distributed to various tissues and organs.[6] Due to their lipophilic nature, they are expected to have a considerable volume of distribution.
Metabolism
Ganoderic acids undergo metabolism primarily in the liver, involving both Phase I and Phase II reactions.[6] Studies on ganoderic acid A have shown extensive metabolism, with numerous metabolites identified in bile, plasma, and urine. The primary metabolic pathways include reduction, oxidation, and hydroxylation.[9][10][11] The cytochrome P450 enzyme CYP3A appears to be a key enzyme responsible for the biotransformation of some ganoderic acids.[9][11]
Excretion
The primary route of excretion for ganoderic acids and their metabolites is through the bile.[6]
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for various ganoderic acids, providing an insight into their behavior in vivo. It is important to note the variability in these parameters, which can be attributed to the specific ganoderic acid, the animal model used, and the dosage administered.
| Ganoderic Acid | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Absolute Bioavailability (%) | Reference |
| Ganoderic Acid A | Rat | 100 mg/kg (oral) | 358.73 | <0.61 | 954.73 | 10.38 - 17.97 | [7][8] |
| Ganoderic Acid A | Rat | 200 mg/kg (oral) | 1378.20 | <0.61 | 3235.07 | 10.38 - 17.97 | [7][8] |
| Ganoderic Acid A | Rat | 400 mg/kg (oral) | 3010.40 | <0.61 | 7197.24 | 10.38 - 17.97 | [7][8] |
| Ganoderic Acid H | Rat | Not Specified | 2509.9 | ~2 | 9844.5 | Not Reported | [12] |
| Ganoderic Acid F | Human | 3000 mg (oral) | Not Reported | ~0.5 | Not Reported | Not Reported | [5] |
Experimental Protocols
Quantification of Ganoderic Acids in Biological Matrices
The quantification of ganoderic acids in plasma and other biological samples is typically performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
Sample Preparation:
-
Plasma samples are mixed with a protein precipitation agent, such as acetonitrile, to remove proteins.
-
The mixture is centrifuged, and the supernatant is collected.
-
The supernatant is then evaporated to dryness and reconstituted in the mobile phase for analysis.
LC-MS/MS Conditions for Ganoderic Acid A Analysis:
-
Column: C18 reverse-phase column.[7]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid).[7]
-
Flow Rate: 0.3 mL/min.[7]
-
Detection: Mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode with negative ion electrospray ionization.[7]
-
Monitored Transitions: For Ganoderic acid A, the transition of m/z 515.8 -> 285.1 is monitored.[7]
General workflow for the quantification of ganoderic acids.
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) in macrophages by down-regulating the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Activator protein-1 (AP-1) signaling pathways.[13]
Inhibitory effect of this compound on inflammatory pathways.
Conclusion
This compound holds considerable promise as a therapeutic agent due to its anti-inflammatory properties. However, its development is hampered by a need for a more complete understanding of its bioavailability and pharmacokinetic profile. The data from related ganoderic acids suggest rapid absorption but low overall bioavailability. Future research should focus on elucidating the specific ADME properties of this compound and exploring formulation strategies to enhance its oral bioavailability. A thorough characterization of its metabolic fate and potential for drug-drug interactions will also be crucial for its successful clinical translation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. scialert.net [scialert.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Ganoderic Acid A Metabolites and Their Metabolic Kinetics [frontiersin.org]
- 10. Ganoderic Acid A Metabolites and Their Metabolic Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Vitro Anti-inflammatory Effects of Ganoderic Acid C1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid C1, a lanostane triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated significant anti-inflammatory properties in various in vitro models. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on inflammatory pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular mechanisms involved. The evidence strongly suggests that this compound exerts its anti-inflammatory effects primarily through the downregulation of the NF-κB signaling pathway and partial suppression of the MAPK and AP-1 signaling cascades.[1][2] This makes it a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the anti-inflammatory effects of this compound.
Table 1: Inhibition of TNF-α Production by this compound
| Cell Line | Stimulant | This compound Concentration | % Inhibition of TNF-α | IC50 Value | Reference |
| RAW 264.7 (murine macrophages) | LPS (1 µg/mL) | 20 µg/mL | Significant reduction | 24.5 µg/mL[3] | [1] |
| Human PBMCs (from asthma patients) | LPS (2 µg/mL) | 20 µg/mL | Significant reduction | Not Determined | [1] |
Table 2: Effect of this compound on Key Inflammatory Signaling Proteins in LPS-stimulated RAW 264.7 Macrophages
| Signaling Pathway | Protein | This compound Concentration (µg/mL) | Observed Effect | Reference |
| NF-κB | Phospho-IκBα | 10 and 20 | Dose-dependent reduction | [1] |
| Phospho-p65 (nuclear) | 10 and 20 | Dose-dependent reduction | [1] | |
| MAPK | Phospho-ERK1/2 | 10 and 20 | Reduction | [1] |
| Phospho-JNK | 10 and 20 | Reduction | [1] | |
| Phospho-p38 | 10 and 20 | No significant effect | [1] | |
| AP-1 | c-Jun | 10 and 20 | Reduction | [1] |
| c-Fos | 10 and 20 | No significant effect | [1] |
Signaling Pathways Modulated by this compound
This compound attenuates the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages by targeting key signaling cascades. The primary mechanism involves the inhibition of the NF-κB pathway, with additional modulatory effects on the MAPK and AP-1 pathways.
Caption: this compound inhibits inflammatory signaling pathways.
Detailed Experimental Protocols
The following protocols are based on methodologies cited in the literature for investigating the in vitro anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and cytokine assays, larger plates for protein extraction).
-
Allow cells to adhere and grow overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 20 µg/mL) for a specified duration (e.g., 24 hours).
-
Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time, depending on the endpoint being measured (e.g., 30 minutes for signaling protein phosphorylation, 24 hours for cytokine production).
-
Control groups should include untreated cells, cells treated with LPS alone, and cells treated with this compound alone.
-
Caption: General experimental workflow for in vitro studies.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects of this compound are not due to cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Following the treatment protocol in a 96-well plate, remove the culture medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 3-4 hours.
-
Add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Quantification of TNF-α by ELISA
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
-
Protocol:
-
After the 24-hour LPS stimulation period, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the TNF-α ELISA according to the manufacturer's instructions (commercial kits are widely available).
-
Briefly, this involves adding the supernatants to wells pre-coated with a TNF-α capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the concentration of TNF-α in the samples by comparing the absorbance to a standard curve generated with known concentrations of recombinant TNF-α.
-
Western Blot Analysis for Signaling Proteins
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide.
-
Protocol:
-
Protein Extraction:
-
Whole-cell lysates: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Nuclear and Cytoplasmic Fractions:
-
Harvest cells and resuspend in a hypotonic buffer.
-
Incubate on ice to allow cells to swell.
-
Lyse the cell membrane using a Dounce homogenizer or by passing through a narrow-gauge needle.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet and then lyse the nuclei using a high-salt nuclear extraction buffer.
-
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, phospho-p65, phospho-ERK1/2, phospho-JNK, c-Jun, and loading controls like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.
-
Quantification: Densitometric analysis of the bands can be performed using image analysis software to quantify the relative protein expression levels.
-
Conclusion
The in vitro evidence presented in this technical guide strongly supports the anti-inflammatory potential of this compound. Its ability to significantly inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages and human immune cells is a key finding. The elucidation of its mechanism of action, primarily through the inhibition of the NF-κB pathway and partial suppression of the MAPK and AP-1 pathways, provides a solid foundation for its further development as a therapeutic agent for inflammatory diseases. The detailed protocols and data provided herein are intended to facilitate further research and development efforts in this promising area.
References
- 1. This compound isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Ganoderic Acid C1: A Technical Guide to its Immunomodulatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ganoderic acid C1 (GAC1), a lanostane triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated significant immunomodulatory activities, positioning it as a promising candidate for the development of novel therapeutics for inflammatory diseases. This document provides a comprehensive technical overview of GAC1's mechanism of action, supported by quantitative data from key in vitro and in vivo studies. GAC1 primarily exerts its anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α). This inhibition is achieved through the targeted downregulation of critical intracellular signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Activator Protein-1 (AP-1). This guide details the experimental evidence, protocols, and molecular pathways associated with GAC1's immunomodulatory role.
Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways
GAC1's immunomodulatory effects are primarily attributed to its ability to interfere with key signaling cascades that regulate the expression of inflammatory mediators. In immune cells such as macrophages, stimulation by lipopolysaccharide (LPS) typically triggers a robust inflammatory response orchestrated by the NF-κB, MAPK, and AP-1 pathways. GAC1 has been shown to suppress these pathways at multiple checkpoints.
The inhibition of the NF-κB pathway is a central mechanism. GAC1 reduces the phosphorylation of IκBα (p-IκBα), which prevents the release and nuclear translocation of the p65 subunit of NF-κB.[1] This sequesters NF-κB in the cytoplasm, inhibiting the transcription of target genes like TNF-α.
Furthermore, GAC1 partially suppresses the MAPK and AP-1 signaling pathways. It has been observed to decrease the phosphorylation of ERK1/2 and JNK, but not p38, within the MAPK cascade.[1] This selective inhibition affects the activation of the AP-1 transcription factor, as evidenced by the reduced expression of its component c-Jun.[1] The collective downregulation of these pathways culminates in a potent anti-inflammatory effect.[2][3]
Caption: GAC1 inhibits LPS-induced TNF-α production via NF-κB, MAPK, and AP-1 pathways.
Quantitative Data on Immunomodulatory Effects
In Vitro Efficacy
GAC1 demonstrates a dose-dependent inhibition of TNF-α production in both murine macrophage cell lines and human peripheral blood mononuclear cells (PBMCs) without inducing cytotoxicity.[1][3]
| Cell Type | Stimulant | GAC1 Concentration (µg/mL) | TNF-α Inhibition (%) | Cytotoxicity | Reference |
| RAW 264.7 Macrophages | LPS (1.0 µg/mL) | 10 | ~40% | Not Observed | [1] |
| RAW 264.7 Macrophages | LPS (1.0 µg/mL) | 20 | ~60% | Not Observed | [1] |
| RAW 264.7 Macrophages | LPS (1.0 µg/mL) | 40 | ~80% | Not Observed | [1] |
| Human PBMCs (Asthma Patients) | LPS (2.0 µg/mL) | 10 | Significant Inhibition | Not Observed | [1][2] |
| Human PBMCs (Asthma Patients) | LPS (2.0 µg/mL) | 20 | Significant Inhibition | Not Observed | [1][2] |
Note: Inhibition percentages are approximate values derived from published graphs.
In Vivo Efficacy (Murine Asthma Model)
In a ragweed-induced murine model of steroid-resistant neutrophilic asthma, chronic oral administration of GAC1 significantly attenuated airway inflammation.[4][5]
| Parameter | Treatment Group | Outcome | Reference |
| Cellular Infiltration (BALF) | |||
| Airway Neutrophilia | GAC1 (20 mg/kg) | Significantly Reduced (P < 0.01 vs Sham) | [4] |
| Airway Eosinophilia | GAC1 (20 mg/kg) | Significantly Reduced | [6] |
| Cytokine Levels (BALF) | |||
| TNF-α | GAC1 (20 mg/kg) | >60% Inhibition (P < 0.05-0.001 vs Sham) | [4] |
| IL-4 | GAC1 (20 mg/kg) | >60% Inhibition (P < 0.05-0.001 vs Sham) | [4] |
| IL-5 | GAC1 (20 mg/kg) | >60% Inhibition (P < 0.05-0.001 vs Sham) | [4] |
| IFN-γ | GAC1 (20 mg/kg) | Elevated Levels | [4] |
| Other Markers | |||
| MUC5AC Gene Expression (H292 cells) | GAC1 (40 µg/mL) | Significantly Decreased (P < 0.001) | [4][6] |
| Reactive Oxygen Species (ROS) (H292 cells) | GAC1 (40 µg/mL) | Significantly Decreased (P < 0.001) | [4][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core protocols used to investigate the immunomodulatory effects of GAC1.
In Vitro Analysis of TNF-α Inhibition
Caption: Standard workflow for in vitro evaluation of GAC1's anti-inflammatory effects.
-
Cell Culture: Murine macrophage cells (RAW 264.7) or human PBMCs are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.[1]
-
GAC1 Treatment and LPS Stimulation: Cells are pre-treated with varying concentrations of GAC1 (e.g., 0, 10, 20, 40 µg/mL) for a specified duration (e.g., 1 hour) before being stimulated with LPS (1-2 µg/mL) to induce an inflammatory response.[1]
-
TNF-α Measurement: After incubation (e.g., 24 hours), cell culture supernatants are collected. The concentration of TNF-α is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[1]
-
Western Blot Analysis: To analyze signaling pathways, cells are lysed after a shorter LPS stimulation period (e.g., 15-60 minutes). Total protein or nuclear/cytoplasmic fractions are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated and total proteins of interest (e.g., p-IκBα, p-p65, p-ERK1/2, p-JNK, c-Jun).[1]
-
Cell Viability Assay: To rule out cytotoxicity, cell viability is assessed using methods like the MTT assay after treatment with GAC1 for 24 hours.[1]
In Vivo Murine Model of Asthma
Caption: Experimental timeline for the in vivo murine model of neutrophilic asthma.
-
Animal Model: Balb/c mice are used for this model.[5]
-
Sensitization and Challenge: Mice are sensitized via intraperitoneal injections of ragweed (RW) extract with alum as an adjuvant on days 0 and 7. Subsequently, from day 15 to 42, mice receive chronic oral treatment with GAC1 (e.g., 20 mg/kg). Airway inflammation is induced by intranasal RW challenges on days 43 and 44.[5]
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: At day 46, mice are euthanized, and BALF is collected. Total and differential cell counts (neutrophils, eosinophils, macrophages) are performed to assess cellular infiltration.[4]
-
Cytokine Analysis: Cytokine levels (TNF-α, IL-4, IL-5, IFN-γ) in the BALF supernatant are measured by ELISA.[4]
-
Histology: Lung tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to visualize and score peribronchial and perivascular inflammation.[4]
Conclusion and Future Directions
This compound is a potent immunomodulatory compound that suppresses pro-inflammatory responses by inhibiting the NF-κB, MAPK, and AP-1 signaling pathways. Both in vitro and in vivo studies provide strong evidence for its ability to reduce the production of TNF-α and other key cytokines, and to attenuate inflammatory cell infiltration in disease models. These characteristics make GAC1 a compelling candidate for further investigation and development as a therapeutic agent for a range of inflammatory conditions, including steroid-resistant asthma and potentially other TNF-α-mediated diseases.[2][3] Future research should focus on clinical trials to establish its safety and efficacy in human populations, as well as on optimizing drug delivery systems to enhance its therapeutic potential.
References
- 1. This compound isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. The Efficacy & Molecular Mechanisms of a Terpenoid Compound this compound on Corticosteroid-Resistant Neutrophilic Airway Inflammation: In vivo and in vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Biological activity of triterpenoids from Ganoderma lucidum
An In-depth Technical Guide to the Biological Activity of Triterpenoids from Ganoderma lucidum
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderma lucidum, a basidiomycete fungus commonly known as Reishi or Lingzhi, has been a cornerstone of traditional medicine in Asia for centuries, used to promote health and longevity.[1][2][3] Modern scientific investigation has identified triterpenoids as one of the primary classes of bioactive compounds responsible for its diverse pharmacological effects.[4][5][6] These compounds are highly oxidized lanostane-type tetracyclic triterpenoids, with over 300 distinct structures identified from the fruiting bodies, spores, and mycelia of the fungus.[5][6]
The diverse biological activities of Ganoderma triterpenoids (GTs) are attributed to the varied substituents on their tetracyclic skeleton and side chains.[5] Extensive research has demonstrated their potential as anti-tumor, anti-inflammatory, antioxidant, antiviral, and hepatoprotective agents.[5][6][7] This technical guide provides a comprehensive overview of the biological activities of these compounds, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to support further research and drug development.
Key Biological Activities
Ganoderma lucidum triterpenoids exhibit a broad spectrum of pharmacological activities. They are particularly noted for their potent anti-cancer and anti-inflammatory properties.
-
Anticancer Activity: GTs have been shown to inhibit cancer cell growth through multiple mechanisms, including inducing cell cycle arrest, triggering apoptosis (programmed cell death), and suppressing tumor metastasis and angiogenesis.[7][8][9] Triterpenes demonstrate cytotoxicity towards a range of cancer cell lines, including hepatoma, cervical, lung, and prostate cancer cells.[1][2]
-
Anti-inflammatory Activity: Many triterpenoids isolated from G. lucidum exhibit significant anti-inflammatory effects.[10][11] They can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[11][12][13] This activity is primarily mediated through the inhibition of key inflammatory signaling pathways like NF-κB and MAPK.[12][13][14]
-
Antiviral Activity: Certain ganoderic acids have demonstrated inhibitory activity against the HIV-1 protease, an essential enzyme for viral replication.[15]
-
Other Activities: Research has also pointed to hepatoprotective, antioxidant, and 5α-reductase inhibitory activities, suggesting potential applications in liver diseases, conditions related to oxidative stress, and benign prostatic hyperplasia.[4][5][12]
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of various triterpenoids isolated from Ganoderma lucidum.
Table 1: Cytotoxicity of Ganoderma lucidum Triterpenoids Against Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| Ganoderenic Acid D | Hep G2 (Liver Cancer) | 0.14 ± 0.01 mg/mL | [16] |
| Ganoderenic Acid D | HeLa (Cervical Cancer) | 0.18 ± 0.02 mg/mL | [16] |
| Ganoderenic Acid D | Caco-2 (Colon Cancer) | 0.26 ± 0.03 mg/mL | [16] |
| Ethyl Lucidenate A | CA46 (Burkitt's Lymphoma) | 20.42 µg/mL | [17] |
| Ethyl Lucidenate A | HL-60 (Leukemia) | 25.98 µg/mL | [17] |
| 15α,26-dihydroxy-5α-lanosta-7,9,24(E)-trien-3-one | HeLa (Cervical Cancer) | 1 µM | [7] |
| Lucidadiol | HeLa (Cervical Cancer) | 5 µM | [7] |
| Ganoderiol F | HeLa (Cervical Cancer) | 8 µM | [7] |
Table 2: Enzyme Inhibitory and Other Bioactivities
| Compound | Target/Assay | Activity/IC50 Value | Reference |
| Ganoderic Acid DM | 5α-reductase Inhibition | IC50 = 10.6 μM | [4] |
| Tsugaric Acid A | Superoxide Anion Formation (fMLP/CB-stimulated neutrophils) | Significant Inhibition | [10] |
| 3-oxo-5α-lanosta-8,24-dien-21-oic acid | β-glucuronidase Release (fMLP/CB-stimulated neutrophils) | Significant Inhibition | [10] |
| 3-oxo-5α-lanosta-8,24-dien-21-oic acid | Nitric Oxide (NO) Production (LPS/IFN-γ-stimulated microglia) | Potent Inhibition | [10] |
| Ganoderic Acid C6 | Anticomplement Activity (Classical Pathway) | IC50 = 4.8 μM | [18] |
Mechanisms of Action & Signaling Pathways
Triterpenoids exert their biological effects by modulating specific intracellular signaling pathways. Key mechanisms include the induction of apoptosis in cancer cells and the suppression of inflammatory responses in immune cells.
Anti-inflammatory Signaling Pathway
Ganoderma triterpenoids effectively suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways. In macrophages stimulated by lipopolysaccharide (LPS), triterpenoids block the phosphorylation of IKK and IκBα, preventing the nuclear translocation of the NF-κB p65 subunit.[13][19][20] This leads to decreased expression of pro-inflammatory genes like iNOS and COX-2, and reduced production of cytokines such as TNF-α and IL-6.[13][21] They also inhibit the phosphorylation of MAP kinases like ERK1/2 and JNK, which suppresses the activation of the AP-1 transcription factor.[13]
Caption: Inhibition of NF-κB and MAPK pathways by G. lucidum triterpenoids.
Apoptosis Induction Pathway (Anticancer)
The anticancer activity of triterpenoids is often mediated by the induction of apoptosis through the intrinsic (mitochondrial) pathway.[22] Compounds like Ganoderic Acid T can upregulate pro-apoptotic proteins such as p53 and Bax, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[7][22] Cytochrome c then binds with Apaf-1 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[22][23][24]
Caption: Intrinsic apoptosis pathway induced by G. lucidum triterpenoids.
General Experimental Workflow
The discovery and characterization of bioactive triterpenoids from G. lucidum follow a systematic workflow, from extraction to mechanistic studies.
Caption: General workflow for isolation and analysis of bioactive triterpenoids.
Experimental Protocols
This section outlines the common methodologies used to assess the biological activities of Ganoderma lucidum triterpenoids.
Triterpenoid Extraction and Isolation
-
Objective: To extract and isolate triterpenoid-rich fractions from G. lucidum.
-
Protocol:
-
Grinding: Dried fruiting bodies or spores of G. lucidum are ground into a fine powder.
-
Extraction: The powder is typically extracted with an organic solvent like ethanol.[25] A common method involves maceration with 95% ethanol for several hours at a controlled temperature (e.g., 30-60°C).[16][25] Ultrasonic-assisted extraction (UAE) can also be employed to enhance efficiency.[26]
-
Filtration and Concentration: The extract is filtered, and the supernatant is concentrated under reduced pressure using a rotary evaporator to yield a crude triterpenoid extract.
-
Isolation: The crude extract is further purified using chromatographic techniques. This often involves sequential steps like silica gel column chromatography followed by high-performance liquid chromatography (HPLC) to isolate individual triterpenoid compounds.[16]
-
Identification: The structures of isolated compounds are elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[27][28]
-
Cell Viability (Cytotoxicity) Assay - MTT Assay
-
Objective: To determine the cytotoxic effect of triterpenoids on cancer cell lines.
-
Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa, Hep G2) are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[29]
-
Treatment: The cells are treated with various concentrations of the isolated triterpenoids (or total extract) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 0.5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.[29] Live cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The supernatant is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[29]
-
Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of around 570-590 nm.[29] Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.
-
Anti-inflammatory Assay - Nitric Oxide (NO) Production
-
Objective: To measure the inhibitory effect of triterpenoids on the production of the inflammatory mediator nitric oxide (NO) in macrophages.
-
Protocol:
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and cultured.
-
Treatment: Cells are pre-treated with various concentrations of triterpenoids for a short period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).[13][19]
-
Incubation: The cells are incubated for approximately 24 hours to allow for NO production.
-
Griess Assay: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Procedure: An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Measurement: After a short incubation at room temperature, the absorbance is measured at around 540 nm. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
Conclusion
Triterpenoids from Ganoderma lucidum represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their well-documented anticancer and anti-inflammatory activities, underpinned by their ability to modulate key signaling pathways such as NF-κB, MAPK, and intrinsic apoptosis, make them compelling candidates for drug discovery and development.[7][13] The quantitative data and standardized protocols summarized in this guide provide a valuable resource for researchers aiming to further explore the pharmacological properties of these natural compounds. Future research, including more extensive in vivo studies and clinical trials, is necessary to fully translate the therapeutic promise of Ganoderma lucidum triterpenoids into clinical applications.[7][8][9]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Anticancer effect of triterpenes from Ganoderma lucidum in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
- 8. Anti-cancer properties of triterpenoids isolated from Ganoderma lucidum - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. imispain.com [imispain.com]
- 11. The magical effects of Ganoderma lucidum triterpenoids [plantextractwholesale.com]
- 12. researchgate.net [researchgate.net]
- 13. Suppression of the inflammatory response by triterpenes isolated from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Pharmacological Effects of Triterpenoids from Ganoderma lucidum and the Regulation of Its Biosynthesis [scirp.org]
- 16. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Triterpenoids from the spores of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Triterpenoids from Ganoderma lucidum and Their Potential Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory Effects of Ganoderma lucidum Triterpenoid in Human Crohn's Disease Associated with Downregulation of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Inhibitory effects of Ganoderma lucidum triterpenoid on the growth and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Total triterpenoids from Ganoderma Lucidum suppresses prostate cancer cell growth by inducing growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - Food & Function (RSC Publishing) [pubs.rsc.org]
- 27. Cytotoxic triterpenoids from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. 2.10. MTT Assay [bio-protocol.org]
Ganoderic Acid C1: A Technical Guide to its Structure-Activity Relationship in Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderic acid C1, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising natural product with potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its modulatory effects on key inflammatory pathways. This document summarizes quantitative data on its biological activity, details the experimental protocols for its evaluation, and visualizes the involved signaling cascades and experimental workflows.
Introduction
Chronic inflammation is a hallmark of numerous diseases, including asthma, inflammatory bowel disease, and neurodegenerative disorders. The pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of drug discovery. This compound has garnered significant attention for its ability to suppress the production of pro-inflammatory mediators, notably tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory response. Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of more potent and selective anti-inflammatory therapeutics.
Structure-Activity Relationship of this compound
The anti-inflammatory activity of ganoderic acids is intrinsically linked to their chemical structure. While comprehensive SAR studies specifically on a wide range of this compound derivatives are still emerging, existing data on various ganoderic acids provide valuable insights.
Inhibition of Pro-inflammatory Cytokines
This compound is a potent inhibitor of TNF-α production. In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, this compound has been shown to inhibit TNF-α production with a half-maximal inhibitory concentration (IC50) of 24.5 µg/mL[1]. This inhibitory effect is a cornerstone of its anti-inflammatory action.
Studies on other ganoderic acids, such as A, F, and H, suggest that the presence and position of hydroxyl groups on the triterpene skeleton are crucial for their biological activity[2]. For instance, hydroxylation at positions C-3, C-7, and C-15 has been associated with the cytotoxic effects of certain ganoderic acids on breast cancer cells, indicating the importance of these functional groups in molecular interactions[2]. While this pertains to anticancer activity, it underscores the significance of specific structural motifs that likely also influence anti-inflammatory potency.
Table 1: Anti-inflammatory Activity of this compound
| Compound | Biological Activity | Cell Line | IC50 | Reference |
| This compound | TNF-α Inhibition | RAW 264.7 | 24.5 µg/mL | [1] |
Further research is required to populate this table with a broader range of this compound derivatives and their corresponding anti-inflammatory activities.
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been demonstrated to suppress the activation of NF-κB in response to inflammatory stimuli[1]. This is achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, this compound blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes, including TNF-α.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38 and JNK, is another critical pathway in the inflammatory response. This compound has been shown to partially suppress the MAPK pathway, contributing to its anti-inflammatory profile[3]. By inhibiting the phosphorylation of key MAPK proteins, this compound can further reduce the expression of inflammatory mediators.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the structure-activity relationship of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound or its derivatives for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 10-100 ng/mL) for a designated period (e.g., 24 hours for cytokine measurements).
TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the amount of TNF-α secreted into the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Use a commercial mouse TNF-α ELISA kit according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for mouse TNF-α.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
After another incubation and washing step, add the substrate for the enzyme and measure the resulting color change using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
-
Western Blot Analysis for NF-κB and MAPK Signaling
This technique is used to detect the phosphorylation and expression levels of key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-p38, total p38, phospho-JNK, total JNK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify the band intensities using densitometry software.
Reactive Oxygen Species (ROS) Production Assay
This assay measures the intracellular generation of ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Cell Line: Human lung mucoepidermoid carcinoma (NCI-H292) cells are a suitable model.
-
Procedure:
-
Seed cells in a 96-well black plate and allow them to adhere.
-
Pre-treat the cells with this compound or its derivatives.
-
Load the cells with DCFDA (e.g., 10-50 µM) in serum-free media for a specified time (e.g., 30-45 minutes) at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Induce ROS production by treating the cells with a stimulant such as phorbol 12-myristate 13-acetate (PMA) (e.g., 10 ng/mL).
-
Measure the fluorescence intensity immediately using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
MUC5AC Gene Expression Analysis by Real-Time PCR (RT-PCR)
This method quantifies the mRNA expression levels of MUC5AC, a major airway mucin.
-
Cell Line: NCI-H292 cells are commonly used.
-
RNA Isolation and cDNA Synthesis:
-
After treatment, lyse the cells and isolate total RNA using a suitable kit.
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Real-Time PCR:
-
Perform real-time PCR using the synthesized cDNA, MUC5AC-specific primers, and a fluorescent dye such as SYBR Green.
-
Use a housekeeping gene (e.g., GAPDH or β-actin) as an internal control for normalization.
-
The relative expression of MUC5AC is calculated using the comparative Ct (ΔΔCt) method.
-
Conclusion and Future Directions
This compound is a compelling natural product with significant anti-inflammatory potential, primarily through the inhibition of the NF-κB and MAPK signaling pathways. While the foundational aspects of its mechanism of action are being elucidated, a comprehensive understanding of its structure-activity relationship is still in its nascent stages. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. This will enable the construction of robust SAR models, guiding the development of novel, highly potent, and selective anti-inflammatory agents. Furthermore, detailed investigations into the specific molecular targets of this compound will provide deeper insights into its therapeutic potential for a range of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Ganoderic acids suppress growth and invasive behavior of breast cancer cells by modulating AP-1 and NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Signaling Pathway Targets of Ganoderic Acid C1
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular targets of Ganoderic acid C1 (GA-C1), a bioactive triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. GA-C1 has garnered significant interest for its therapeutic potential, primarily attributed to its anti-inflammatory and anti-cancer activities. This guide focuses on its interactions with key cellular signaling pathways, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development.
Core Signaling Pathway Targets of this compound
This compound exerts its biological effects by modulating several critical intracellular signaling cascades. The primary pathways identified are the NF-κB, MAPK, and AP-1 pathways, which are central to inflammatory responses. Evidence also points towards interactions with apoptosis-related mechanisms, a common feature of many ganoderic acids.
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In pathological conditions, constitutive activation of NF-κB is common.
This compound has been demonstrated to be a potent inhibitor of the NF-κB signaling pathway.[1][2] It suppresses the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, in macrophages and peripheral blood mononuclear cells (PBMCs) from asthma patients by down-regulating NF-κB expression.[1][2] This inhibitory action is crucial for its anti-inflammatory effects observed in conditions like Crohn's Disease and asthma.[1][2][3] Studies have shown that GA-C1 blocks NF-κB activation, thereby preventing the transcription of downstream inflammatory genes.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Efficacy & Molecular Mechanisms of a Terpenoid Compound this compound on Corticosteroid-Resistant Neutrophilic Airway Inflammation: In vivo and in vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
Ganoderic Acid C1: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ganoderic acid C1 (GAC1), a lanostane triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising therapeutic agent with significant anti-inflammatory and potential anti-cancer properties. This technical guide provides a comprehensive overview of the current scientific understanding of GAC1, focusing on its mechanisms of action, supporting quantitative data, and detailed experimental protocols. GAC1 exerts its potent anti-inflammatory effects primarily through the inhibition of tumor necrosis factor-alpha (TNF-α) production. This is achieved by modulating key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Activator Protein-1 (AP-1).[1][2] Evidence also suggests that GAC1 can induce apoptosis in cancer cells, indicating its potential as a chemotherapeutic agent. This document is intended to serve as a detailed resource for researchers and drug development professionals interested in the therapeutic applications of this compound.
Mechanism of Action
Anti-inflammatory Activity
This compound demonstrates notable anti-inflammatory effects, primarily by targeting the production of the pro-inflammatory cytokine TNF-α.[2] This inhibitory action is mediated through the downregulation of several key signaling cascades.
-
NF-κB Signaling Pathway: GAC1 has been shown to inhibit the NF-κB signaling pathway. It reduces the expression of the p65 subunit of NF-κB and decreases the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes, including TNF-α.
-
MAPK and AP-1 Signaling Pathways: GAC1 also partially suppresses the MAPK and AP-1 signaling pathways.[2] Western blot analyses have shown that GAC1 can reduce the phosphorylation of ERK1/2 and JNK, while its effect on p38 phosphorylation is less pronounced.[2] By inhibiting these pathways, GAC1 further contributes to the reduction of inflammatory responses.
-
Direct TNF-α Binding: Molecular docking studies have indicated a high binding affinity between GAC1 and TNF-α, with a binding energy of -10.8 kcal/mol.[3] This suggests that GAC1 may also exert its anti-inflammatory effects through direct interaction with and inhibition of TNF-α.
-
Reduction of Reactive Oxygen Species (ROS): GAC1 has been observed to decrease the production of intracellular ROS, which are known to contribute to inflammatory processes.[3]
Anti-cancer Activity
While extensive research on the anti-cancer properties of this compound is still ongoing, preliminary evidence and studies on related ganoderic acids suggest its potential in oncology. The primary proposed mechanism is the induction of apoptosis, or programmed cell death, in cancer cells.[4]
-
Mitochondria-Mediated Apoptosis: It is hypothesized that GAC1, similar to other ganoderic acids, can induce apoptosis through the intrinsic mitochondrial pathway. This involves a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[4]
-
Modulation of Bcl-2 Family Proteins: The apoptotic activity of ganoderic acids is associated with a decrease in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[4]
-
Caspase Activation: The release of cytochrome c triggers a cascade of caspase activation, ultimately leading to the execution of apoptosis. Specifically, the activation of caspase-3 and caspase-9 has been observed with other ganoderic acids.[4]
Data Presentation
In Vitro Anti-inflammatory Activity
| Parameter | Cell Line | Treatment | Result | Reference |
| TNF-α Production | RAW 264.7 Macrophages | GAC1 (20 µg/mL) + LPS (1 µg/mL) | Significant suppression of TNF-α | [2] |
| TNF-α Production | RAW 264.7 Macrophages | GAC1 (40 µg/mL) + LPS (1 µg/mL) | Significant suppression of TNF-α | [2] |
| TNF-α Production | Human PBMCs (from asthma patients) | GAC1 (20 µg/mL) + LPS | Significant inhibition of TNF-α | [2] |
| IC50 for TNF-α Inhibition | RAW 264.7 Macrophages | GAC1 | ~20 µg/mL | [2] |
| NF-κB p65 Expression | RAW 264.7 Macrophages | GAC1 (10 & 20 µg/mL) + LPS | Dose-dependent decrease | [2] |
| IκBα Phosphorylation | RAW 264.7 Macrophages | GAC1 (10 & 20 µg/mL) + LPS | Dose-dependent decrease | [2] |
| ERK1/2 Phosphorylation | RAW 264.7 Macrophages | GAC1 (10 & 20 µg/mL) + LPS | Suppression observed | [2] |
| JNK Phosphorylation | RAW 264.7 Macrophages | GAC1 (10 & 20 µg/mL) + LPS | Suppression observed | [2] |
| p38 Phosphorylation | RAW 264.7 Macrophages | GAC1 (10 & 20 µg/mL) + LPS | No significant change | [2] |
| Intracellular ROS Production | NCI-H292 Cells | GAC1 (40 µg/mL) + PMA | Significant suppression | [3] |
In Vivo Anti-inflammatory Activity (Murine Asthma Model)
| Parameter | Treatment | Result | Reference |
| Pulmonary Inflammation | Chronic GAC1 (20 mg/kg) | Significantly reduced (P < 0.01–0.001 vs Sham) | [3] |
| Airway Neutrophilia | Chronic GAC1 (20 mg/kg) | Significantly reduced (P < 0.01 vs Sham) | [3] |
| TNF-α Levels (BALF) | Chronic GAC1 (20 mg/kg) | Significantly inhibited (P < 0.05–0.001 vs Sham) | [3] |
| IL-4 Levels (BALF) | Chronic GAC1 (20 mg/kg) | Significantly inhibited (P < 0.05–0.001 vs Sham) | [3] |
| IL-5 Levels (BALF) | Chronic GAC1 (20 mg/kg) | Significantly inhibited (P < 0.05–0.001 vs Sham) | [3] |
Molecular Docking
| Parameter | Value | Reference |
| Binding Energy (GAC1-TNFα complex) | -10.8 kcal/mol | [3] |
Experimental Protocols
Cell Culture
-
RAW 264.7 Murine Macrophages: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
NCI-H292 Human Lung Epithelial Cells: Cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
This compound Preparation
This compound is dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid cytotoxicity.
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/mL and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
TNF-α Measurement (ELISA)
-
Cells are treated with this compound for a specified time, followed by stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 24 hours).
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
The concentration of TNF-α in the supernatants is quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
Briefly, a 96-well plate is coated with a capture antibody specific for TNF-α.
-
Supernatants and standards are added to the wells and incubated.
-
A biotin-conjugated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution (e.g., TMB) is added to produce a colorimetric reaction.
-
The reaction is stopped, and the absorbance is measured at 450 nm.
-
A standard curve is used to determine the concentration of TNF-α in the samples.
Western Blot Analysis for Signaling Proteins
-
After treatment with this compound and/or an inflammatory stimulus, cells are lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a BCA protein assay.
-
Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[5]
-
The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against the proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, β-actin) overnight at 4°C.[5]
-
After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software and normalized to a loading control like β-actin.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cells are seeded and treated with various concentrations of this compound for a specified time.
-
Both floating and adherent cells are collected and washed with cold PBS.
-
Cells are resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated for 15 minutes at room temperature in the dark.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis) is determined.
Intracellular ROS Measurement (DCFDA Assay)
-
Cells are seeded in a 96-well plate and allowed to adhere.
-
Cells are washed with a serum-free medium.
-
Cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFDA) solution (e.g., 25 µM) for 30-60 minutes at 37°C.
-
The DCFDA solution is removed, and cells are treated with this compound, followed by stimulation with a ROS inducer like Phorbol 12-myristate 13-acetate (PMA).
-
The fluorescence intensity (excitation ~485 nm, emission ~535 nm) is measured using a fluorescence microplate reader.
Visualizations
Signaling Pathways
Figure 1: Anti-inflammatory signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.6. Western Blotting Analysis of Proliferating Cell Nuclear Antigen (PCNA), Canonical NF-κB, and WNT Signaling Pathway [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for HPLC-UV Analysis of Ganoderic Acid C1
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of Ganoderic Acid C1 in various samples, particularly from Ganoderma species, using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.
Introduction
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids found in Ganoderma mushrooms, which are widely used in traditional medicine. This compound, in particular, is a significant bioactive compound with potential therapeutic properties. Accurate and reliable quantification of this compound is crucial for quality control of raw materials and finished products, as well as for pharmacokinetic and pharmacodynamic studies in drug development. HPLC-UV is a widely used analytical technique for this purpose due to its specificity, sensitivity, and reproducibility.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the HPLC-UV analysis of this compound and related compounds, compiled from various studies.
Table 1: Chromatographic Conditions for Ganoderic Acid Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC System | Agilent 1260 Infinity II[2] | Agilent 1260 Infinity | HITACHI 6050 pump, HITACHI L-4200 UV-VIS detector[3] |
| Column | Zorbax Extend-C18 (4.6 × 250 mm, 5 µm) | Zorbax C18 | Lichrosorb RP-18 (Merck Hibar, 7 µm, 250 × 25 mm) (Semi-preparative)[3] |
| Mobile Phase | Acetonitrile and 2% acetic acid (gradient)[3] | Acetonitrile and 0.1% acetic acid (gradient)[4] | Acetonitrile, water, and formic acid (42:58:0.5, v/v/v) (isocratic) |
| Flow Rate | 0.8 mL/min[3] | 0.6 mL/min | 1.0 mL/min[5][6] |
| Detection Wavelength | 252 nm[3][5][6] | 254 nm[4] | 257 nm[7] |
| Column Temperature | 30°C[5][6] | 22°C[7] | 20°C |
| Injection Volume | 20 µL[1] | Not Specified | Not Specified |
Table 2: Method Validation Parameters for Ganoderic Acid Analysis
| Parameter | Ganoderic Acid C2 (as a proxy) | General Ganoderic Acids |
| Linearity Range (µg/mL) | Not specified for C1, but for other GAs ranges include 0.7 to 230 µg/mL[3] | Not Specified |
| Correlation Coefficient (r) | >0.999[3] | Not Specified |
| Recovery (%) | 96.85 - 105.09[3] | 90.0 - 105.7[1] |
| Intra-day Precision (RSD %) | 0.8 - 4.8[3] | < 6.2[1] |
| Inter-day Precision (RSD %) | 0.7 - 5.1[3] | < 6.2[1] |
| Limit of Detection (LOD) (µg/mL) | 0.6 - 0.9[3] | Not Specified |
| Limit of Quantitation (LOQ) (µg/mL) | 2 - 3[3] | Not Specified |
Experimental Protocols
This section provides a detailed protocol for the extraction and HPLC-UV analysis of this compound.
Sample Preparation (Extraction)
This protocol is a general guideline and may require optimization based on the sample matrix.
Materials:
-
Dried and powdered Ganoderma sample (fruiting bodies, mycelia, or extract)
-
Methanol or Ethanol (absolute)[3]
-
Chloroform[1]
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
0.2 µm syringe filters
Procedure:
-
Weigh accurately about 1 g of the powdered sample into a flask.
-
Add 20 mL of chloroform (or methanol/ethanol) to the flask.[1]
-
Perform ultrasonic extraction for 30 minutes.[1]
-
Repeat the extraction process twice, combining the extracts.[1]
-
Filter the combined extract and evaporate to dryness under reduced pressure at 40°C.[1]
-
Re-dissolve the resulting residue in a known volume of methanol (e.g., 25 mL).[1]
-
Filter the solution through a 0.2 µm syringe filter into an HPLC vial prior to injection.[1]
Standard Solution Preparation
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
Procedure:
-
Accurately weigh a precise amount of this compound reference standard.
-
Dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[6]
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
HPLC-UV Analysis
Procedure:
-
Set up the HPLC system with the conditions specified in Table 1 . A C18 reversed-phase column is commonly used.[1][2][4][3][5][6][8][9]
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Record the chromatograms and the peak areas.
Data Analysis
-
Qualitative Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantitative Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions versus their concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Use the peak area of this compound in the sample chromatogram and the regression equation to calculate the concentration of this compound in the sample.
-
The final content is typically expressed as mg/g of the dried sample.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Logical Relationship of Analytical Steps
Caption: Logical flow of the analytical method.
References
- 1. ganoderma-market.com [ganoderma-market.com]
- 2. Ganoderic Acid Analysis [bio-protocol.org]
- 3. jfda-online.com [jfda-online.com]
- 4. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 7. CN102721764B - Method for measuring ganoderic acid A, B, C2 content in ganoderma lucidum alcohol extract - Google Patents [patents.google.com]
- 8. Separation of targeted ganoderic acids from Ganoderma lucidum by reversed phase liquid chromatography with ultraviolet and mass spectrometry detections | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation of Ganoderic Acid C1 from Ganoderma Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid C1, a highly oxygenated lanostane-type triterpenoid, is a significant bioactive compound isolated from various species of the medicinal mushroom Ganoderma, most notably Ganoderma lucidum. This compound has garnered considerable interest within the scientific and pharmaceutical communities due to its potential therapeutic properties, including anti-inflammatory effects. Notably, this compound has been shown to suppress the production of tumor necrosis factor-alpha (TNF-α), a key cytokine implicated in various inflammatory diseases.[1][2] Its mechanism of action involves the modulation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Activator Protein-1 (AP-1).[1][2][3]
These application notes provide a detailed protocol for the isolation and purification of this compound from Ganoderma species. The methodology is compiled from established laboratory practices and scientific literature, offering a comprehensive guide for researchers aiming to obtain this valuable natural product for further investigation.
Materials and Methods
Raw Material Preparation
The fruiting bodies of Ganoderma lucidum are the primary source for the isolation of this compound.
-
Protocol:
-
Obtain dried fruiting bodies of Ganoderma lucidum.
-
Clean the raw material to remove any adhering debris.
-
Grind the dried fruiting bodies into a fine powder (approximately 40-60 mesh) to increase the surface area for efficient extraction.
-
Store the powdered material in a cool, dry place to prevent degradation.
-
Extraction of Crude Triterpenoids
An ethanolic extraction is employed to isolate the crude triterpenoid fraction, which includes this compound.
-
Protocol:
-
Macerate the powdered Ganoderma lucidum (1 kg) with 95% ethanol (10 L) at room temperature for 24 hours with occasional stirring.
-
Filter the mixture through cheesecloth and then a Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times with fresh 95% ethanol.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Solvent Partitioning for Triterpenoid Enrichment
Solvent-solvent partitioning is utilized to separate the triterpenoid-rich fraction from other components in the crude extract.
-
Protocol:
-
Suspend the crude ethanolic extract in distilled water (2 L).
-
Perform liquid-liquid extraction with an equal volume of methylene chloride (2 L x 3).
-
Combine the methylene chloride fractions, which contain the triterpenoids.
-
Dry the methylene chloride fraction over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the triterpenoid-enriched fraction.
-
Silica Gel Column Chromatography
The triterpenoid-enriched fraction is subjected to silica gel column chromatography for further separation.
-
Protocol:
-
Prepare a silica gel (200-300 mesh) column packed in chloroform.
-
Dissolve the triterpenoid-enriched fraction in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a gradient of chloroform and acetone. The specific gradient may need to be optimized, but a starting point could be a stepwise gradient from 100% chloroform to a mixture of chloroform:acetone (e.g., 9:1, 8:2, etc.).
-
Collect fractions of a suitable volume (e.g., 250 mL).
-
Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 95:5) and visualize under UV light (254 nm) after spraying with a vanillin-sulfuric acid reagent and heating.
-
Combine fractions containing compounds with similar TLC profiles to those reported for this compound.
-
Reversed-Phase C18 Column Chromatography
Fractions enriched with this compound from the silica gel column are further purified using reversed-phase chromatography.
-
Protocol:
-
Pack a C18 reversed-phase column with a suitable solvent system (e.g., methanol:water).
-
Dissolve the semi-purified fraction in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of methanol and water. A typical gradient could start from 50% methanol in water and gradually increase to 100% methanol.
-
Collect fractions and monitor by TLC or analytical HPLC.
-
Combine the fractions containing the target compound.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The final purification of this compound is achieved using preparative HPLC.
-
Protocol:
-
Dissolve the further enriched fraction in the mobile phase.
-
Utilize a semi-preparative or preparative C18 HPLC column.
-
Employ a mobile phase consisting of a gradient of acetonitrile and 0.1% aqueous acetic acid.[4] The specific gradient will need to be optimized for baseline separation.
-
Set the detection wavelength at 252 nm.[4]
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
-
Data Presentation
The following table summarizes the expected yield and purity at different stages of the isolation process. These values are estimates based on literature and may vary depending on the quality of the starting material and the optimization of the experimental conditions.
| Purification Stage | Starting Material (g) | Fraction Weight (g) | Estimated Yield (%) | Estimated Purity of this compound (%) |
| Crude Ethanolic Extract | 1000 | 80 - 120 | 8 - 12 | < 1 |
| Triterpenoid-Enriched Fraction | 80 - 120 | 15 - 25 | 1.5 - 2.5 | 1 - 5 |
| Silica Gel Chromatography Pool | 15 - 25 | 2 - 4 | 0.2 - 0.4 | 20 - 40 |
| Reversed-Phase C18 Pool | 2 - 4 | 0.5 - 1 | 0.05 - 0.1 | 60 - 80 |
| Preparative HPLC | 0.5 - 1 | 0.05 - 0.1 | 0.005 - 0.01 | > 95 |
Experimental Workflow and Signaling Pathway Visualization
Experimental Workflow
The following diagram illustrates the sequential steps involved in the isolation and purification of this compound.
Caption: Workflow for the isolation of this compound.
Signaling Pathway of this compound in Suppressing TNF-α Production
This compound exerts its anti-inflammatory effects by inhibiting the production of TNF-α. This is achieved through the downregulation of the NF-κB pathway and partial suppression of the MAPK and AP-1 signaling pathways. The following diagram visualizes this mechanism.
Caption: Inhibition of TNF-α production by this compound.
Conclusion
The protocol outlined in these application notes provides a robust framework for the successful isolation and purification of this compound from Ganoderma species. The multi-step process, involving extraction, solvent partitioning, and sequential chromatographic separations, is designed to yield a high-purity product suitable for a range of research and development applications. The visualization of the experimental workflow and the elucidated signaling pathway of this compound's anti-inflammatory action offers valuable tools for researchers in the field of natural product chemistry and pharmacology. Adherence to these detailed methodologies will facilitate the efficient isolation of this promising therapeutic compound, paving the way for further exploration of its biological activities and potential clinical applications.
References
- 1. This compound isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Ganoderic Acid C1 Anti-Cancer Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their potential therapeutic properties, including anti-cancer effects.[1][2][3] Among these, Ganoderic acid C1 (GA-C1) has been identified as a bioactive compound with various pharmacological activities.[1][2] These application notes provide detailed protocols for cell-based assays to investigate the anti-cancer activity of this compound, focusing on its effects on cell viability, apoptosis, and the underlying signaling pathways.
Data Presentation
The following tables summarize hypothetical quantitative data for the anti-cancer effects of this compound on various cancer cell lines.
Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| HeLa | Cervical Cancer | 75.8 |
| HepG2 | Hepatocellular Carcinoma | 92.3 |
| SMMC7721 | Hepatocellular Carcinoma | 85.1 |
| MDA-MB-231 | Breast Cancer | 110.5 |
Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells (48h treatment)
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| 50 | 68.9 ± 4.2 | 20.1 ± 2.1 | 11.0 ± 1.5 |
| 100 | 75.4 ± 4.8 | 15.3 ± 1.9 | 9.3 ± 1.2 |
Table 3: Apoptosis Induction by this compound in HeLa Cells (48h treatment)
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | 3.1 ± 0.5 | 1.5 ± 0.3 | 4.6 ± 0.8 |
| 50 | 15.8 ± 2.1 | 8.2 ± 1.1 | 24.0 ± 3.2 |
| 100 | 25.4 ± 3.5 | 14.7 ± 1.9 | 40.1 ± 5.4 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2, SMMC7721, MDA-MB-231)
-
This compound (stock solution in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (medium with DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol quantifies the apoptotic cell population induced by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Signaling Pathway Proteins
This protocol investigates the effect of this compound on the expression of key proteins in signaling pathways.
Materials:
-
Cancer cells treated with this compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against NF-κB, Bcl-2, Bax, Caspase-3, p53)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Experimental workflow for assessing the anti-cancer activity of this compound.
Caption: Plausible signaling pathways modulated by this compound leading to apoptosis.
References
Application Notes and Protocols for Evaluating Ganoderic Acid C1 Efficacy in Animal Models of Airway Inflammation
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to test the efficacy of Ganoderic Acid C1 (GAC1), a bioactive triterpenoid isolated from Ganoderma lucidum. The protocols detailed below are based on established murine models of corticosteroid-resistant neutrophilic airway inflammation, a condition relevant to severe asthma.
Introduction
This compound has demonstrated significant anti-inflammatory properties, positioning it as a potential therapeutic agent for inflammatory diseases. Notably, studies have shown its efficacy in suppressing both neutrophilic and eosinophilic inflammation in a ragweed (RW)-induced T2-low asthma mouse model.[1] GAC1's mechanism of action involves the inhibition of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), Interleukin-4 (IL-4), and Interleukin-5 (IL-5).[1][2][3] Unlike corticosteroids, which are often ineffective against neutrophilic inflammation, GAC1 has been shown to significantly reduce airway neutrophilia.[1][4] These protocols outline the necessary steps to replicate and build upon these findings.
Animal Model: Corticosteroid-Resistant Neutrophilic Airway Inflammation
The recommended animal model is the Balb/c mouse, which is systematically sensitized and challenged with ragweed to induce a steroid-resistant, neutrophil-dominant airway inflammation.[1][2][4] This model is clinically relevant as it mimics certain features of severe, difficult-to-treat asthma in humans.[1]
Experimental Protocols
This protocol describes the induction of allergic airway inflammation in Balb/c mice.
-
Animals: Female BALB/c mice are used for this model.[4] All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).[4]
-
Sensitization:
-
Challenge:
-
Treatment:
-
This compound (GAC1) Group: From day 15 to day 42, administer GAC1 (20 mg/kg) orally (intragastric administration) twice daily in 0.5 mL of water.[4]
-
Dexamethasone (Dex) Group: Administer Dex (1 mg/kg) in 0.5 mL of water 48 hours prior to the second RW challenge (i.e., at 24 hours and 2 hours before the challenge on day 43).[1][4]
-
Sham Group: Administer the vehicle (water) following the same schedule as the GAC1 group.
-
Naive Group: These mice are unsensitized and receive PBS challenges.[1]
-
-
Endpoint Analysis: Terminal analysis is performed on day 46.[4]
This protocol is for the collection and analysis of cells in the airway.
-
Euthanize mice on day 46.
-
Perform a tracheostomy and cannulate the trachea.
-
Lavage the lungs with PBS.
-
Centrifuge the collected BALF to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential counts of macrophages, neutrophils, eosinophils, and lymphocytes.
This protocol is for the histological examination of lung inflammation.
-
After BALF collection, perfuse the lungs with PBS.
-
Inflate and fix the lungs with 10% buffered formalin.
-
Embed the fixed lung tissue in paraffin.
-
Section the paraffin-embedded tissue (e.g., 5 µm sections).
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize inflammatory cell infiltration and lung pathology.[1]
-
Examine the stained sections under a microscope to assess peribronchial and perivascular inflammation.[1]
This protocol is for quantifying the levels of inflammatory cytokines in the BALF.
-
Use the supernatant from the centrifuged BALF collected in Protocol 2.
-
Measure the concentrations of TNF-α, IL-4, and IL-5 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][2]
Data Presentation
The following tables summarize the quantitative data from studies evaluating the efficacy of GAC1 in the described animal model.
Table 1: Effect of this compound on Cellular Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10⁵) | Neutrophils (x10⁵) | Eosinophils (x10⁵) | Macrophages (x10⁵) |
| Naive | 0.60 ± 0.19 | - | - | - |
| Sham (RW/Sham) | 2.87 ± 0.28 | Significantly elevated | Significantly elevated | - |
| Dexamethasone (RW/Dex) | 2.85 ± 0.21 | No significant reduction | Reduced | - |
| This compound (RW/GAC1) | 1.94 ± 0.35*** | Significantly reduced** | Significantly reduced | - |
*Data are expressed as Mean ± SD. **P<0.01, **P<0.001 compared with the RW/Sham group. Data adapted from Wang et al., 2024.[1][2]
Table 2: Effect of this compound on Cytokine Levels in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | TNF-α (pg/mL) | IL-4 (pg/mL) | IL-5 (pg/mL) |
| Sham (RW/Sham) | Elevated | Elevated | Elevated |
| Dexamethasone (RW/Dex) | No significant reduction | Reduced | Reduced |
| This compound (RW/GAC1) | Significantly reduced* | Significantly reduced | Significantly reduced |
*Data are expressed as Mean ± SD. *P<0.05, **P<0.001 compared with the RW/Sham group. Data adapted from Wang et al., 2024.[1][2]
Visualizations
Caption: Experimental workflow for the murine model of airway inflammation.
Caption: GAC1's inhibitory effects on key inflammatory mediators.
Discussion and Conclusion
The provided protocols and data demonstrate that this compound is effective in a preclinical animal model of severe asthma. Chronic oral administration of GAC1 significantly reduces both neutrophilic and eosinophilic airway inflammation, in contrast to dexamethasone which primarily affects eosinophils.[1] The underlying mechanism involves the suppression of pro-inflammatory cytokines, including the non-T2 cytokine TNF-α, and the reduction of reactive oxygen species.[1][4][3]
These findings suggest that GAC1 may be a promising therapeutic candidate for steroid-resistant asthma.[1][2] Researchers utilizing these protocols can further investigate the detailed molecular mechanisms, explore dose-response relationships, and evaluate the therapeutic potential of GAC1 in other inflammatory disease models. The use of the described murine model provides a robust platform for such investigations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Efficacy & Molecular Mechanisms of a Terpenoid Compound this compound on Corticosteroid-Resistant Neutrophilic Airway Inflammation: In vivo and in vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of Ganoderic Acid C1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking studies of Ganoderic acid C1 (GAC1), a bioactive triterpenoid from Ganoderma lucidum, with various protein targets. Detailed protocols for performing these computational studies are included to facilitate further research into the therapeutic potential of this natural compound.
Introduction
This compound is a pharmacologically active compound known for its anti-inflammatory and potential anti-viral properties. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the molecular basis of GAC1's therapeutic effects by elucidating its interactions with specific protein targets.
Data Presentation: Quantitative Docking Results
The following table summarizes the quantitative data from molecular docking studies of this compound with its known and potential protein targets.
| Target Protein | PDB ID | Ligand (this compound) | Docking Software | Binding Affinity (kcal/mol) | Interacting Residues |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | GAC1 | AutoDock Vina | -10.8 | TYR59, TYR151, HIS15 |
| Human Immunodeficiency Virus (HIV-1) Protease | 1HVR | GAC1 | AutoDock 4 | Not explicitly reported for GAC1 | Potentially interacts with key residues like ILE50 and ILE50' based on studies with similar ganoderic acids[1] |
| Human Immunodeficiency Virus (HIV-1) Integrase | Not specified | GAC1 | AutoDock 4 | Not explicitly reported for GAC1 | Not specified |
Note: While this compound has been identified as an inhibitor of HIV-1 Protease and Integrase, specific binding energy values from the cited studies were not available[1]. The focus of the available detailed interaction studies was on other ganoderic acid derivatives like Ganoderic acid B[1].
Experimental Protocols: Molecular Docking with AutoDock Vina
This section provides a detailed protocol for performing molecular docking of this compound with a target protein using AutoDock Vina.
Software and Resource Requirements
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.
-
PyMOL or Chimera: For visualization and analysis of results.
-
Protein Data Bank (PDB): To obtain the 3D structure of the target protein.
-
PubChem or other chemical databases: To obtain the 3D structure of this compound.
Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound in SDF or MOL2 format from a database like PubChem.
-
Convert to PDBQT format:
-
Open the ligand file in AutoDock Tools.
-
The software will automatically add hydrogens and compute Gasteiger charges.
-
Define the rotatable bonds to allow conformational flexibility during docking.
-
Save the prepared ligand as a .pdbqt file.
-
Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of the target protein (e.g., TNF-α, PDB ID: 2AZ5) from the PDB.
-
Prepare the Receptor:
-
Open the PDB file in AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared protein as a .pdbqt file.
-
Grid Box Generation
-
Define the Binding Site: The grid box defines the search space for the docking simulation.
-
In AutoDock Tools, load the prepared protein and ligand .pdbqt files.
-
Center the grid box on the known active site of the protein or the region where the ligand is expected to bind.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket, providing enough space for the ligand to move and rotate freely. A typical size is 60 x 60 x 60 Å.
-
Docking Simulation
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and search parameters.
vina --config conf.txt --log log.txt
Analysis of Results
-
Visualize Docking Poses: Open the output .pdbqt file in PyMOL or Chimera to visualize the predicted binding poses of the ligand within the protein's active site.
-
Analyze Interactions: Identify the key amino acid residues involved in the interaction with the ligand. Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. The binding pose with the lowest binding affinity is generally considered the most favorable.
Mandatory Visualizations
Molecular Docking Workflow
Caption: General workflow for molecular docking studies.
Signaling Pathway of this compound Inhibition
This compound has been shown to suppress the production of TNF-α. TNF-α is a key inflammatory cytokine that activates downstream signaling pathways, including the NF-κB and MAPK pathways, leading to the expression of pro-inflammatory genes. By binding to TNF-α, GAC1 can inhibit these downstream effects.
Caption: Inhibition of TNF-α signaling by this compound.
References
Application Notes & Protocols: Quantitative Analysis of Ganoderic Acid C1 in Herbal Extracts
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the quantitative analysis of Ganoderic acid C1 in herbal extracts, particularly from Ganoderma species. The methodologies described herein utilize High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for accurate and precise quantification. This guide is intended for researchers, scientists, and drug development professionals working on the standardization and quality control of herbal medicines and the development of new therapeutic agents.
Introduction
This compound, a lanostane-type triterpenoid isolated from Ganoderma lucidum, has garnered significant interest due to its diverse pharmacological activities, including anti-inflammatory and anti-tumor effects.[1][2][3] Accurate quantification of this compound in herbal extracts is crucial for quality control, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies. This document outlines validated methods for the extraction and quantitative analysis of this compound.
Experimental Protocols
Extraction of this compound from Herbal Material
This protocol describes the extraction of Ganoderic acids from the fruiting bodies of Ganoderma species.
Materials and Reagents:
-
Dried and powdered fruiting bodies of Ganoderma lucidum
-
95% Ethanol (v/v)[4]
-
Chloroform
-
Methanol (HPLC grade)
-
Water (deionized or distilled)
-
Ultrasonic bath
-
Rotary evaporator
-
0.2 µm syringe filters
Protocol:
-
Ethanol Extraction:
-
Weigh 10 g of powdered Ganoderma lucidum fruiting bodies.
-
Add 200 mL of 95% ethanol.[5]
-
Heat the mixture at 80°C for 2 hours with constant stirring.[5]
-
Filter the extract through gauze and then centrifuge at 5000 x g for 20 minutes at 4°C to collect the supernatant.[4]
-
Repeat the extraction process twice more with fresh ethanol.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
-
Alternative Ultrasonic Extraction:
-
Sample Preparation for Analysis:
-
Dissolve a known amount of the dried extract in methanol to a final concentration suitable for the analytical method.
-
Filter the solution through a 0.2 µm syringe filter prior to injection into the HPLC or LC-MS system.
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general HPLC method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a Diode Array Detector (DAD).[7][8]
-
Column: Zorbax C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[6][7]
-
Mobile Phase: Gradient elution with Acetonitrile (A) and 0.1% Acetic Acid in water (B).[7][8]
-
Flow Rate: 0.8 mL/min.[9]
-
Column Temperature: 30°C.[5]
-
Injection Volume: 20 µL.
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Calibration Curve:
-
Inject each standard solution into the HPLC system.
-
Record the peak area corresponding to this compound.
-
Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be > 0.999.[9]
-
-
Sample Analysis:
-
Inject the prepared sample extract into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol offers a more sensitive and selective method for the quantification of this compound.
Instrumentation and Conditions:
-
LC-MS/MS System: A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[6][10]
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).[10][11]
-
Mobile Phase: Gradient elution with Acetonitrile and 0.1% Formic Acid in water.[10]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[10]
Protocol:
-
Standard and Sample Preparation:
-
Prepare standards and samples as described in the HPLC protocol. An internal standard may be used for improved accuracy.[6]
-
-
MS/MS Parameter Optimization:
-
Infuse a standard solution of this compound to optimize the precursor ion and product ion transitions, as well as other MS parameters like collision energy.
-
-
Analysis:
-
Inject the standards and samples into the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Data Presentation
The following tables summarize typical validation parameters for the quantitative analysis of ganoderic acids.
Table 1: HPLC Method Validation Parameters
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | > 0.999 | [9] |
| Intra-day Precision (RSD) | 0.8% - 4.8% | [9] |
| Inter-day Precision (RSD) | 0.7% - 5.1% | [9] |
| Recovery | 96.85% - 105.09% | [9] |
| Limit of Detection (LOD) | 0.34 - 1.41 µg/mL | [12] |
| Limit of Quantification (LOQ) | 1.01 - 4.23 µg/mL | [12] |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | > 0.998 | [10] |
| Intra-day Precision (RSD) | < 6.8% | [10] |
| Inter-day Precision (RSD) | < 8.1% | [10] |
| Recovery | 89.1% - 114.0% | [10] |
| Limit of Detection (LOD) | 0.66 - 6.55 µg/kg | [10] |
| Limit of Quantification (LOQ) | 2.20 - 21.84 µg/kg | [10] |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound.
Caption: Experimental workflow for this compound quantification.
Signaling Pathways Modulated by Ganoderic Acids
Ganoderic acids, including this compound, have been shown to modulate various signaling pathways involved in inflammation and cancer. This compound, for instance, suppresses TNF-α production.[1][3] The diagram below depicts a simplified overview of the anti-inflammatory signaling pathway influenced by ganoderic acids.
Caption: Anti-inflammatory signaling pathway modulated by Ganoderic Acids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. The Efficacy & Molecular Mechanisms of a Terpenoid Compound this compound on Corticosteroid-Resistant Neutrophilic Airway Inflammation: In vivo and in vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ganoderma-market.com [ganoderma-market.com]
- 7. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jfda-online.com [jfda-online.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis in Response to Ganoderic Acid C1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid C1 (GAC1), a lanostane triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its potent anti-inflammatory and anti-cancer properties.[1][2] Emerging research indicates that GAC1 exerts its therapeutic effects by modulating key signaling pathways that regulate gene expression, inflammation, cell proliferation, and apoptosis.[1][2][3] This document provides detailed application notes and experimental protocols for analyzing the effects of GAC1 on gene expression, focusing on the NF-κB, MAPK, and AP-1 signaling pathways.
Data Presentation
Table 1: Illustrative Quantitative Real-Time PCR (qPCR) Data
This table presents a template for quantifying the relative mRNA expression of target genes in cells treated with this compound. The data shown are hypothetical and for illustrative purposes, based on findings that GAC1 can suppress the expression of pro-inflammatory and cell-cycle-related genes.[4][5]
| Gene | Treatment | Concentration (µM) | Fold Change (vs. Control) | p-value |
| TNF-α | Control | 0 | 1.00 | - |
| GAC1 | 10 | 0.45 | <0.01 | |
| GAC1 | 25 | 0.21 | <0.001 | |
| IL-6 | Control | 0 | 1.00 | - |
| GAC1 | 10 | 0.52 | <0.01 | |
| GAC1 | 25 | 0.28 | <0.001 | |
| MUC5AC | Control | 0 | 1.00 | - |
| GAC1 | 40 | 0.60 | <0.001 | |
| Cyclin D1 | Control | 0 | 1.00 | - |
| GAC1 | 25 | 0.58 | <0.05 | |
| GAC1 | 50 | 0.34 | <0.01 | |
| c-Fos | Control | 0 | 1.00 | - |
| GAC1 | 10 | 0.68 | <0.05 | |
| GAC1 | 25 | 0.42 | <0.01 |
Table 2: Illustrative Western Blot Densitometry Data
This table provides a template for presenting the quantification of protein expression levels from Western blot analyses. The data are hypothetical, reflecting the known inhibitory effects of Ganoderic acids on key proteins within the NF-κB and MAPK signaling pathways.[3][6]
| Protein | Treatment | Concentration (µM) | Relative Protein Expression (Normalized to β-actin) | p-value |
| p-p65 | Control | 0 | 1.00 | - |
| GAC1 | 10 | 0.65 | <0.01 | |
| GAC1 | 25 | 0.35 | <0.001 | |
| p-IκBα | Control | 0 | 1.00 | - |
| GAC1 | 10 | 0.72 | <0.01 | |
| GAC1 | 25 | 0.41 | <0.001 | |
| p-p38 | Control | 0 | 1.00 | - |
| GAC1 | 10 | 0.78 | <0.05 | |
| GAC1 | 25 | 0.49 | <0.01 | |
| p-JNK | Control | 0 | 1.00 | - |
| GAC1 | 10 | 0.81 | <0.05 | |
| GAC1 | 25 | 0.55 | <0.01 | |
| p-ERK | Control | 0 | 1.00 | - |
| GAC1 | 10 | 0.85 | >0.05 | |
| GAC1 | 25 | 0.62 | <0.05 |
Mandatory Visualization
Experimental workflow for gene expression analysis.
Inhibition of the NF-κB signaling pathway by GAC1.
Partial suppression of the MAPK/AP-1 signaling pathway by GAC1.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Select appropriate cell lines for your study. For inflammation studies, murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are commonly used.[1] For cancer studies, various cancer cell lines such as breast (e.g., MDA-MB-231) or prostate (e.g., PC-3) cancer cells can be utilized.[2]
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays) at a density that allows for logarithmic growth during the experiment.
-
This compound Preparation: Dissolve GAC1 in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Further dilute the stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.1%).
-
Treatment: Once cells have adhered and reached the desired confluency (usually 70-80%), replace the medium with fresh medium containing the various concentrations of GAC1 or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before harvesting for downstream analysis.
RNA Extraction and Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol reagent). Extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
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qPCR: Perform qPCR using a real-time PCR system with a SYBR Green or TaqMan-based assay. The reaction mixture should contain cDNA template, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH, β-actin), and the appropriate PCR master mix.
-
Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the control group.
Protein Extraction and Western Blotting
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Protein Extraction: Following GAC1 treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the Bradford or BCA assay.
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SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p65, p-IκBα, p-p38, p-JNK, β-actin) overnight at 4°C.
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Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Data Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to a loading control (e.g., β-actin).
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for investigating the effects of this compound on gene expression. By employing these methodologies, researchers can elucidate the molecular mechanisms underlying the therapeutic potential of GAC1 and further explore its applications in drug discovery and development for inflammatory diseases and cancer. The provided diagrams and data table templates serve as valuable tools for visualizing experimental workflows, understanding the affected signaling pathways, and presenting quantitative results in a clear and concise manner.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Efficacy & Molecular Mechanisms of a Terpenoid Compound this compound on Corticosteroid-Resistant Neutrophilic Airway Inflammation: In vivo and in vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderic acids suppress growth and invasive behavior of breast cancer cells by modulating AP-1 and NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Ganoderic Acid C1 Extraction
Welcome to the technical support center for Ganoderic acid C1 extraction. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their extraction protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most effective initial extraction methods for obtaining this compound from Ganoderma lucidum?
A1: The most commonly employed and effective initial extraction method is solvent extraction using 95% ethanol.[1] The dried and powdered fruiting bodies of Ganoderma lucidum are typically soaked in ethanol at an elevated temperature (around 60-80°C) to enhance extraction efficiency.[1][2][3] This process is often repeated multiple times to maximize the yield of triterpenoids, including this compound.
Q2: My this compound yield is low. What are some strategies to improve it?
A2: Low yields are a common challenge. Here are several strategies to improve the yield of this compound:
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Optimize Extraction Parameters: Ensure you are using a high concentration of ethanol (e.g., 95%) and an elevated temperature (70-80°C) during extraction, as higher temperatures have been shown to improve triterpenoid extraction efficiency.[2]
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Fermentation of Mycelium: Submerged fermentation of Ganoderma lucidum mycelium offers a more controlled environment for producing ganoderic acids compared to extraction from fruiting bodies.[4][5]
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Use of Inducers in Fermentation: The addition of certain compounds to the fermentation culture can significantly boost ganoderic acid production. These include:
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Two-Stage Cultivation: A two-stage cultivation process, involving a shaking phase for biomass accumulation followed by a static phase for ganoderic acid production, has been shown to increase yields.[6][7]
Q3: How can I purify this compound from the crude extract?
A3: Purification of this compound typically involves a multi-step chromatographic process:
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Initial Cleanup: The crude ethanol extract is often concentrated and then partitioned.
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Column Chromatography: The resulting extract is subjected to column chromatography, frequently using silica gel and eluting with a gradient of solvents like chloroform/acetone.[1]
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Reversed-Phase Chromatography: Further purification can be achieved using a reversed-phase C-18 column with a water/methanol or acetonitrile/acetic acid gradient.[1][8]
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High-Performance Liquid Chromatography (HPLC): For final purification and isolation of high-purity this compound, preparative or semi-preparative HPLC is often necessary.[1][8][9]
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Recrystallization: The purified this compound can be recrystallized, for example with methanol, to achieve very high purity (>97.5%).[10]
Q4: What analytical methods are used to identify and quantify this compound?
A4: The primary methods for the identification and quantification of this compound are:
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High-Performance Liquid Chromatography (HPLC): HPLC with a C-18 column and UV detection (typically around 252 nm) is the standard method for quantifying this compound.[1][8]
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Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for confirming the identity of this compound based on its mass-to-charge ratio and fragmentation patterns.[1][9]
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Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): For structural elucidation and confirmation of the isolated compound, NMR and MS analyses are employed.[1][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Incomplete extraction from the raw material. | - Ensure the Ganoderma lucidum is finely powdered. - Increase the solvent-to-solid ratio. - Perform multiple extraction cycles (at least three times).[1] - Increase the extraction temperature to 70-80°C.[2] |
| Poor Separation in Column Chromatography | - Inappropriate solvent system. - Overloading of the column. | - Perform thin-layer chromatography (TLC) to determine the optimal solvent system for separation. - Reduce the amount of crude extract loaded onto the column. |
| Co-elution of Compounds in HPLC | Suboptimal mobile phase gradient or column. | - Adjust the gradient profile of the mobile phase (e.g., acetonitrile and aqueous acetic acid).[1][8] - Try a different HPLC column with a different stationary phase. |
| Degradation of this compound | Instability of the compound during extraction or storage. | - Avoid prolonged exposure to high temperatures and light. - Store extracts and purified compounds at low temperatures (-20°C or -80°C) and protected from light.[11] Bioactive components can undergo oxidation and hydrolysis.[12] |
| Low Purity of Final Product | Insufficient purification steps. | - Employ multiple chromatographic techniques (e.g., silica gel followed by C-18 and then preparative HPLC).[1][9] - Consider recrystallization of the purified compound.[10] |
Experimental Protocols
Protocol 1: Ethanol Extraction and Initial Purification of Ganoderic Acids
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Preparation of Raw Material: Dry the fruiting bodies of Ganoderma lucidum at 70°C for 24 hours and grind them into a fine powder.[3]
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Solvent Extraction:
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Soak the powdered Ganoderma lucidum in 95% ethanol (solid-liquid ratio of 1:20).[3]
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Heat the mixture at 60-80°C for 2 hours with stirring.[1][3]
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Filter the mixture to collect the supernatant.
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Repeat the extraction process with the residue two more times.
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Combine the supernatants from all extractions.
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Concentration: Concentrate the combined ethanol extract under reduced pressure at 50°C to remove the ethanol.[3]
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Initial Purification (Acidic Ethyl Acetate Soluble Material - AESM):
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The concentrated extract can be further processed to obtain a crude triterpenoid fraction, referred to as AESM, which can then be used for further purification.[8]
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Protocol 2: HPLC Analysis of this compound
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HPLC System: An HPLC system equipped with a UV-VIS detector and a C-18 column (e.g., 5 μm, 250 mm × 4.6 mm).[1]
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Mobile Phase: A gradient solvent system is typically used. For example:
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Solvent A: 0.1% aqueous acetic acid
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Solvent B: Acetonitrile
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A common gradient might be a stepwise increase in the proportion of acetonitrile.[1]
-
-
Flow Rate: A constant flow rate of 1.0 mL/min is often used.[1]
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Detection: Monitor the elution at a wavelength of 252 nm.[1][8]
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Sample Preparation: Dissolve the extract or purified fraction in methanol. A standard solution of this compound should be prepared by dissolving 1 mg in 1 mL of methanol.[1]
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Quantification: Create a calibration curve using standard solutions of known concentrations to quantify the amount of this compound in the samples.
Data Presentation
Table 1: HPLC Gradient for Ganoderic Acid Analysis
| Time (minutes) | % Acetonitrile | % 0.1% Aqueous Acetic Acid |
| 0 | 25 | 75 |
| 35 | 35 | 65 |
| 45 | 45 | 55 |
| 90 | 100 | 0 |
| This is an example gradient based on published methods.[1] The optimal gradient may vary depending on the specific column and sample. |
Table 2: Effect of Inducers on Ganoderic Acid (GA) Yield in Fermentation
| Inducer | Concentration | % Increase in GA Yield |
| Methyl Jasmonate | - | 45%[4] |
| Acetic Acid | - | 105%[4] |
| Aspirin | - | 80%[4] |
| Ethylene | - | 90%[4] |
| Ca2+ | - | 270%[4] |
| Mn2+ | - | 220%[4] |
| Microcrystalline Cellulose (MCC) | 1.5% | 85.96%[6] |
| D-galactose | 0.5% | 63.9%[6] |
| Note: The specific concentrations for some inducers were not provided in the source material. |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
References
- 1. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved ganoderic acids production in Ganoderma lucidum by wood decaying components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
Ganoderic acid C1 stability issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ganoderic acid C1 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of this compound in cell culture media?
This compound, like many triterpenoids, can be susceptible to degradation in aqueous solutions, including cell culture media. Its stability is influenced by several factors, including pH, temperature, and the presence of certain media components. While specific quantitative data for this compound in various cell culture media is not extensively published, general stability patterns for similar compounds suggest that degradation can occur over the course of a typical cell culture experiment (24-72 hours). It is recommended to perform a stability test in your specific cell culture medium if long-term experiments are planned.
Q2: What are the primary factors that can affect the stability of this compound in my experiments?
Several factors can impact the stability of this compound in your cell culture setup:
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pH of the Medium: The pH of the cell culture medium can influence the rate of degradation of this compound.
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Temperature: As with most chemical compounds, higher temperatures can accelerate the degradation of this compound. Storing stock solutions at low temperatures is crucial.
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Media Components: Components within the cell culture medium, such as serum proteins, may interact with this compound, potentially affecting its stability and bioavailability.
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Light Exposure: Prolonged exposure to light can cause photodegradation of some compounds. It is good practice to protect stock solutions and media containing this compound from light.
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected biological effects of this compound.
This is a common issue that may be related to the stability and bioavailability of the compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Degradation in Media | Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Avoid storing the compound in diluted, aqueous forms for extended periods. | Protocol for Fresh Preparation: 1. Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). 2. Immediately before treating your cells, dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. 3. Vortex the diluted solution gently to ensure homogeneity. 4. Add the freshly prepared medium to your cells. |
| Incorrect Storage | Ensure that your this compound stock solution is stored correctly. It should be stored at -20°C or -80°C and protected from light. | Protocol for Proper Storage: 1. Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a concentrated stock solution. 2. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. 3. Store the aliquots in light-protecting tubes at -20°C or -80°C. |
| Interaction with Serum | If using a serum-containing medium, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if your cell line permits. | Protocol for Serum Reduction: 1. Culture your cells in their normal growth medium containing serum. 2. Prior to treatment with this compound, switch the cells to a medium with a lower serum concentration (e.g., 1-2%) or a serum-free medium. 3. Allow the cells to acclimate for a few hours before adding the compound. |
Experimental Workflow for Investigating Inconsistent Effects:
Caption: Troubleshooting workflow for inconsistent this compound effects.
Issue 2: How to determine the stability of this compound in a specific cell culture medium?
To empirically determine the stability, you can perform a time-course experiment and analyze the concentration of this compound over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocol for Stability Assessment:
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Preparation:
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Prepare your specific cell culture medium (with and without serum, if applicable).
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Spike the medium with a known concentration of this compound.
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Aliquot the spiked medium into several sterile tubes.
-
-
Incubation:
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Incubate the tubes in a cell culture incubator (e.g., at 37°C, 5% CO2).
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At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), remove one aliquot.
-
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Sample Processing:
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Immediately after removal from the incubator, the samples should be processed to stop any further degradation. This can be done by snap-freezing in liquid nitrogen and storing at -80°C until analysis.
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For analysis, thaw the samples and perform an extraction to separate this compound from the media components. A common method is liquid-liquid extraction or solid-phase extraction.
-
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Analysis:
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Analyze the extracted samples by HPLC or LC-MS to quantify the remaining concentration of this compound.
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Plot the concentration of this compound versus time to determine its stability profile and half-life in your specific medium.
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Data Presentation for Stability Assessment:
| Time (hours) | Concentration of this compound (µM) in Medium A | % Remaining in Medium A | Concentration of this compound (µM) in Medium B | % Remaining in Medium B |
| 0 | 10.0 | 100% | 10.0 | 100% |
| 2 | 9.8 | 98% | 9.9 | 99% |
| 4 | 9.5 | 95% | 9.7 | 97% |
| 8 | 9.1 | 91% | 9.4 | 94% |
| 12 | 8.7 | 87% | 9.1 | 91% |
| 24 | 7.8 | 78% | 8.5 | 85% |
| 48 | 6.1 | 61% | 7.2 | 72% |
| 72 | 4.5 | 45% | 6.0 | 60% |
Note: The data in this table is illustrative and should be replaced with your experimental results.
Signaling Pathways
This compound has been reported to modulate several signaling pathways, which may be relevant to its biological activities. Understanding these pathways can help in designing experiments and interpreting results.
Simplified Overview of a Potential Signaling Pathway Modulated by this compound:
Caption: A generalized signaling pathway potentially affected by this compound.
Technical Support Center: Quantification of Ganoderic Acid C1 by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Ganoderic acid C1 using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight and chemical formula of this compound?
A1: The molecular weight of this compound is 514.65 g/mol , and its chemical formula is C30H42O7.[1][2][3][4] This information is fundamental for setting up the mass spectrometer to detect the correct precursor ion.
Q2: Which ionization mode, ESI or APCI, is better for this compound analysis?
A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of ganoderic acids.[5] Studies on similar ganoderic acids have shown that APCI may provide a more stable signal and lower baseline noise compared to ESI.[5] However, ESI has also been successfully used, particularly in negative ion mode.[6] The choice between ESI and APCI may depend on the specific instrumentation and sample matrix. It is recommended to test both sources during method development to determine the optimal choice for your specific application.
Q3: Should I use positive or negative ion mode for the detection of this compound?
A3: Ganoderic acids can be detected in both positive and negative ion modes. For many ganoderic acids, negative ion mode provides a strong signal for the deprotonated molecule [M-H]⁻.[5][6] For this compound, with a molecular weight of 514.65, the expected precursor ion in negative mode would be m/z 513.3. In positive ion mode, the protonated molecule [M+H]⁺ would be at m/z 515.3. The optimal polarity can be compound- and instrument-dependent, so it is advisable to evaluate both during method development.
Q4: What are the expected precursor and product ions for this compound in MS/MS?
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Precursor Ion: As mentioned above, for a molecular weight of 514.65, the precursor ion would be approximately m/z 513.3 in negative ion mode ([M-H]⁻) or m/z 515.3 in positive ion mode ([M+H]⁺).
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Product Ions: Common fragmentation pathways for ganoderic acids involve the neutral loss of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da). Therefore, potential product ions for this compound could arise from these losses. For instance, starting with the [M-H]⁻ ion at m/z 513.3, you could expect to see fragment ions around m/z 495.3 ([M-H-H₂O]⁻) and m/z 469.3 ([M-H-CO₂]⁻). Further fragmentation is also possible. It is crucial to optimize the collision energy to obtain the most stable and abundant product ions for quantification.
Q5: What type of internal standard is recommended for this compound quantification?
A5: The ideal internal standard (IS) is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). However, the availability of such standards can be limited. A common alternative is to use a structurally similar compound that is not present in the sample. For the quantification of other ganoderic acids, hydrocortisone has been successfully used as an internal standard. When selecting an IS, ensure it has similar chromatographic behavior and ionization efficiency to this compound but is chromatographically resolved from it and other matrix components.
Troubleshooting Guides
Problem 1: Poor or No Signal for this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect Mass Spectrometer Settings | 1. Verify the precursor ion m/z is correctly set for this compound ([M-H]⁻ ≈ 513.3 or [M+H]⁺ ≈ 515.3).2. Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature).3. Perform a full scan to confirm the presence of the precursor ion before switching to MRM mode.4. Optimize collision energy to ensure efficient fragmentation and detection of product ions. |
| Suboptimal Ionization Source | 1. If using ESI, consider switching to APCI, as it has been shown to provide better stability for some ganoderic acids.[5]2. Evaluate both positive and negative ion modes. |
| Inefficient Sample Extraction | 1. Ensure the extraction solvent is appropriate for this compound. Methanol and chloroform have been used for extracting ganoderic acids.[5]2. Consider using ultrasonic-assisted extraction to improve efficiency.[5] |
| Degradation of Analyte | 1. Prepare fresh stock solutions and samples.2. Investigate the stability of this compound in the sample matrix and storage conditions. |
Problem 2: High Background Noise or Interferences
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | 1. Improve sample clean-up procedures. Solid-phase extraction (SPE) may be necessary for complex matrices like plasma.2. Optimize the chromatographic separation to resolve this compound from co-eluting matrix components.3. Use a suitable internal standard to compensate for matrix-induced ion suppression or enhancement. |
| Contaminated LC-MS System | 1. Flush the LC system and mass spectrometer with appropriate cleaning solutions.2. Run blank injections to ensure the system is clean before analyzing samples. |
| Co-elution with Isomers | 1. Ganoderic acids often have several isomers that can co-elute. Optimize the chromatographic gradient and column chemistry to achieve better separation.2. Utilize the high selectivity of Multiple Reaction Monitoring (MRM) by selecting unique precursor-product ion transitions for this compound. |
Problem 3: Poor Peak Shape
| Possible Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase | 1. The addition of a small amount of acid (e.g., 0.1-0.2% formic acid or acetic acid) to the mobile phase can improve the peak shape of acidic compounds like this compound.[5][6]2. Ensure the mobile phase composition is compatible with the analytical column. |
| Column Overload | 1. Dilute the sample to a lower concentration.2. Ensure the injection volume is appropriate for the column dimensions. |
| Column Degradation | 1. Replace the analytical column with a new one.2. Use a guard column to protect the analytical column from contaminants. |
Experimental Protocols
Sample Preparation: Ultrasonic Extraction from Herbal Material
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Weigh approximately 1 gram of the powdered herbal material into a centrifuge tube.
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Add 20 mL of methanol or chloroform.
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Place the tube in an ultrasonic water bath and extract for 30 minutes.
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Centrifuge the sample and collect the supernatant.
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Repeat the extraction process two more times, combining the supernatants.
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Evaporate the combined extract to dryness under reduced pressure.
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Reconstitute the residue in a known volume of the mobile phase or other suitable solvent.
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Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Method Development
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Liquid Chromatography:
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Column: A C18 column is commonly used for the separation of ganoderic acids (e.g., Agilent Zorbax XDB C18, 250 mm × 4.6 mm, 5 µm).[5]
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Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and water, often with the addition of a small amount of formic or acetic acid to improve peak shape and ionization efficiency.[5][6] An isocratic or gradient elution can be developed to achieve optimal separation.
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Flow Rate: A typical flow rate for a 4.6 mm ID column is between 0.5 and 1.0 mL/min.
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Column Temperature: Maintain a constant column temperature (e.g., 30-40 °C) to ensure reproducible retention times.
-
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Mass Spectrometry:
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Ionization Source: ESI or APCI.
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Polarity: Negative or Positive ion mode.
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Scan Mode: Initially use full scan mode to identify the precursor ion of this compound. Then, switch to product ion scan mode to identify the major fragment ions. Finally, develop an MRM method using the identified precursor and product ions for quantification.
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Optimization: Optimize the declustering potential/cone voltage and collision energy for the specific MRM transitions of this compound and the internal standard to maximize signal intensity.
-
Data Presentation
Table 1: Recommended Starting LC-MS/MS Parameters for this compound Quantification
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 or 4.6 mm ID, sub-2 µm or 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute this compound, then re-equilibrate. |
| Flow Rate | 0.3 - 0.8 mL/min (depending on column ID) |
| Injection Volume | 5 - 20 µL |
| Ionization Source | ESI or APCI |
| Polarity | Negative or Positive |
| Precursor Ion (m/z) | ~513.3 (Negative) or ~515.3 (Positive) |
| Product Ions (m/z) | To be determined by fragmentation experiments (expect losses of H₂O and CO₂) |
| Internal Standard | Stable isotope-labeled this compound (ideal) or a structurally similar compound (e.g., Hydrocortisone) |
Visualizations
Caption: Troubleshooting workflow for poor or no signal of this compound.
Caption: General experimental workflow for this compound quantification.
References
Minimizing off-target effects of Ganoderic acid C1 in experiments
Welcome to the technical support center for researchers utilizing Ganoderic acid C1 in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize potential off-target effects and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and mechanisms of action of this compound?
A1: this compound is a lanostane triterpenoid isolated from Ganoderma lucidum. Its primary reported bioactivity is the suppression of inflammation. The principal mechanism involves the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3] This is achieved through the downregulation of several key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Activator Protein-1 (AP-1).[4] Specifically, it has been shown to reduce the phosphorylation of IκBα and subsequent nuclear translocation of p65 in the NF-κB pathway, and suppress the phosphorylation of ERK1/2 and JNK in the MAPK pathway.
Q2: Are there any well-documented off-target effects of this compound?
A2: Currently, there is a lack of specific, experimentally validated off-target interactions for this compound in publicly available literature. Like many natural products, its complete interaction profile within the cell is not fully characterized.[5] Therefore, it is crucial for researchers to empirically determine and control for potential off-target effects within their specific experimental systems.
Q3: What are some general strategies to minimize off-target effects when working with a natural product like this compound?
A3: To enhance the specificity of your experiments, consider the following strategies:
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Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect through dose-response studies.
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Employ orthogonal assays: Confirm your findings using multiple, distinct experimental methods that measure the same biological endpoint.
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Include structurally related negative controls: If available, use a structurally similar but biologically inactive analog of this compound to differentiate specific from non-specific effects.
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Perform target engagement studies: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target in your experimental model.[6][7][8][9][10]
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Conduct proteome-wide profiling: For in-depth analysis, consider advanced techniques like Kinobeads or mass spectrometry-based proteomics to identify a broader range of potential protein interactions.[1][11][12][13][14]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected phenotypic results.
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Possible Cause: Off-target effects, cellular health, or experimental variability.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Confirm Cellular Health: | Perform a cytotoxicity assay (e.g., MTT or CCK-8) to ensure that the observed phenotype is not due to general toxicity at the concentrations used.[15][16][17][18] |
| 2 | Optimize Concentration: | Conduct a detailed dose-response curve to identify the optimal concentration range for the desired on-target effect versus any potential toxicity. |
| 3 | Validate Target Engagement: | Use a target engagement assay like CETSA to confirm that this compound is interacting with its intended target (e.g., a component of the TNF-α signaling pathway) in your cells at the effective concentration.[6][7][8][9][10] |
| 4 | Assess Downstream Signaling: | Perform western blots to check the phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-ERK) to confirm the on-target mechanism is active. |
| 5 | Rule out Non-specific Effects: | If possible, use a negative control compound. Also, ensure consistent cell passage number and health, as these can influence experimental outcomes. |
Issue 2: Difficulty in confirming the on-target mechanism of action.
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Possible Cause: The observed effect may be independent of the intended target, or the assay may not be sensitive enough.
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Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Use a Reporter Assay: | For NF-κB, employ a luciferase reporter assay to quantitatively measure the transcriptional activity of NF-κB in response to this compound treatment.[19][20][21][22][23] |
| 2 | Analyze Key Signaling Nodes: | Use western blotting to measure the phosphorylation state of upstream and downstream components of the target pathway (e.g., IκBα, p38, JNK).[2][24][25][26] |
| 3 | Perform Rescue Experiments: | If this compound inhibits a specific enzyme, try overexpressing that enzyme to see if the phenotype is reversed. |
| 4 | Consider Upstream Events: | Investigate if this compound affects the expression or activity of receptors upstream of your target pathway. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized workflow to determine if this compound binds to a specific protein target within a cell.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one group with this compound at the desired concentration and a control group with a vehicle (e.g., DMSO). Incubate for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce thermal denaturation of proteins.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by western blotting. A ligand-bound protein will be more thermally stable and thus more will remain in the soluble fraction at higher temperatures compared to the unbound protein.[6][7][8][9][10]
NF-κB Luciferase Reporter Assay
This protocol measures the effect of this compound on NF-κB transcriptional activity.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with a NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α or LPS.
-
Lysis and Luminescence Reading: After the appropriate stimulation time (e.g., 6-24 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. A decrease in the normalized signal in this compound-treated cells compared to the stimulated control indicates inhibition of NF-κB activity.[19][20][21][22][23]
MAPK Phosphorylation Western Blot
This protocol assesses the impact of this compound on the activation of MAPK signaling pathways.
Methodology:
-
Cell Culture and Starvation: Culture cells to near confluency. Serum-starve the cells for 12-24 hours to reduce basal MAPK activity.
-
Treatment and Stimulation: Pre-treat cells with this compound at the desired concentrations for 1-2 hours, followed by stimulation with a known MAPK activator (e.g., EGF, PMA).
-
Protein Extraction: Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Quantification and Electrophoresis: Determine protein concentration, then separate equal amounts of protein from each sample by SDS-PAGE.
-
Western Blotting: Transfer the proteins to a PVDF or nitrocellulose membrane. Probe the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38, as well as antibodies for the total forms of these proteins as loading controls.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the ratio of phosphorylated to total protein.[2][24][25][26]
Visualizations
Caption: Known signaling pathways inhibited by this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. annualreviews.org [annualreviews.org]
- 11. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 14. researchgate.net [researchgate.net]
- 15. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Ganoderma lucidum methanolic extract as a potent phytoconstituent: characterization, in-vitro antimicrobial and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. brieflands.com [brieflands.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. 2.6. NF-κB Reporter Assay [bio-protocol.org]
- 22. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 23. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 26. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
Ganoderic acid C1 degradation pathways and prevention
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ganoderic acid C1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows signs of degradation. What are the likely causes?
A1: this compound, like other triterpenoids, is susceptible to degradation under certain conditions. The primary factors that can lead to its degradation include exposure to acidic or alkaline pH, high temperatures, light (photodegradation), and oxidizing agents. In biological systems, enzymatic degradation, particularly by cytochrome P450 enzymes, can also occur.
Q2: What are the expected degradation products of this compound?
A2: Under non-biological stress conditions, degradation can involve modifications to the functional groups of the this compound molecule. For instance, acid-catalyzed degradation may involve protonation and subsequent removal of hydroxyl groups.[1] In biological systems, metabolism of similar compounds like Ganoderic acid A involves oxidation, reduction, and hydroxylation of carbonyl and hydroxyl groups, as well as phase II conjugation reactions like glucuronidation and sulfation.[2][3]
Q3: How can I prevent the degradation of my this compound samples during storage and experiments?
A3: To prevent degradation, it is crucial to control the storage and experimental conditions. Store this compound in a cool, dark, and dry place. For solutions, use aprotic solvents when possible, as they have been shown to improve the stability of similar ganoderic acids.[1] When preparing solutions for in vivo or in vitro experiments, use freshly prepared solutions and minimize exposure to harsh pH conditions and light. Stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4]
Q4: I am observing unexpected peaks in my HPLC/UPLC analysis of this compound. Could these be degradation products?
A4: Yes, the appearance of new peaks in your chromatogram is a strong indication of degradation. To confirm this, you can perform a forced degradation study on a pure sample of this compound under controlled stress conditions (acid, base, heat, light, oxidation) and compare the resulting chromatograms with your experimental sample. Mass spectrometry (MS) can be used to identify the mass of the components in the new peaks, which can help in elucidating their structures as degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of this compound after extraction. | Degradation during extraction due to prolonged exposure to heat or harsh solvents. | Optimize your extraction protocol to use milder conditions. Consider using techniques like ultrasonic-assisted extraction at a controlled temperature. Ensure solvents are of high purity and appropriate for this compound. |
| Inconsistent results in bioactivity assays. | Degradation of this compound in the assay medium. | Check the pH and temperature of your assay buffer. If possible, adjust the conditions to be closer to neutral pH and physiological temperature. Prepare fresh solutions of this compound for each experiment. |
| Formation of precipitates in stock solutions. | Poor solubility or degradation leading to less soluble products. | Ensure the solvent used is appropriate for this compound and that the concentration is not above its solubility limit. If using DMSO for stock solutions, ensure it is of high purity and stored under dry conditions. |
| Loss of potency of this compound over time. | Gradual degradation during storage. | Re-evaluate your storage conditions. Ensure samples are stored at the recommended temperature, protected from light, and in airtight containers to prevent oxidation. |
Data Presentation: this compound Stability Profile
The following tables summarize the stability of this compound under various stress conditions based on typical forced degradation studies. The data presented is a representative summary to illustrate expected degradation patterns.
Table 1: Stability of this compound under Hydrolytic Conditions
| Condition | Incubation Time (hours) | Remaining this compound (%) |
| 0.1 M HCl | 2 | 85 |
| 6 | 65 | |
| 12 | 40 | |
| 0.1 M NaOH | 2 | 70 |
| 6 | 50 | |
| 12 | 25 | |
| Neutral (pH 7.0) | 24 | >95 |
Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Stress
| Condition | Incubation Time (hours) | Remaining this compound (%) |
| 3% H₂O₂ | 2 | 80 |
| 6 | 60 | |
| 12 | 35 | |
| 60°C | 24 | 90 |
| 72 | 75 | |
| UV Light (254 nm) | 24 | 88 |
| 72 | 70 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and to generate its degradation products for characterization.
Materials:
-
This compound standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatic water bath
-
UV lamp
-
HPLC or UPLC system with a C18 column and UV/MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for pre-determined time points (e.g., 2, 6, 12, 24 hours). After each time point, neutralize the solution with 0.1 M NaOH and dilute with methanol to a suitable concentration for analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for the same time points. Neutralize with 0.1 M HCl and dilute with methanol for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for the designated time points. Dilute with methanol for analysis.
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at 60°C. At each time point, dissolve a portion of the sample in methanol for analysis. For solution-state thermal degradation, incubate the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) at room temperature for specified durations. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method. Quantify the amount of remaining this compound and characterize the degradation products using a mass spectrometer.
Protocol 2: Analysis of this compound and its Degradation Products by UPLC-MS/MS
Objective: To develop a sensitive and selective method for the simultaneous determination of this compound and its degradation products.
Instrumentation:
-
UPLC system coupled with a tandem mass spectrometer (MS/MS)
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (or equivalent)
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification of known degradation products or full scan mode for identification of unknown products.
Visualizations
Biological Degradation Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
References
- 1. A new ganoderic acid from Ganoderma lucidum mycelia and its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of metabolites of ganoderic acids extract from Ganoderma lucidum in rats using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Ganoderic Acid C1 Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the bioavailability of Ganoderic acid C1 (GA-C1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low?
A1: The low oral bioavailability of this compound, like other ganoderic acids, is primarily due to its high lipophilicity and poor aqueous solubility.[1][2] This leads to challenges in its dissolution and absorption in the gastrointestinal tract.[1][2] Furthermore, it may be subject to significant first-pass metabolism in the liver.[3]
Q2: What are the most common formulation strategies to improve the bioavailability of this compound?
A2: Common strategies focus on encapsulating GA-C1 in nano-sized delivery systems. These include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs, enhancing their absorption.[4][5]
-
Nanostructured Lipid Carriers (NLCs): A modified version of SLNs, NLCs have an imperfect lipid matrix, which allows for higher drug loading and stability.[6]
-
Zein-Chitosan Nanoparticles: These are protein-polysaccharide nanoparticles that can effectively encapsulate and protect bioactive compounds.[7][8]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids, improving drug solubilization and absorption.[9][10]
Q3: What are the key parameters to consider when developing a nanoparticle formulation for this compound?
A3: Key parameters to optimize and characterize include:
-
Particle Size: Smaller particle sizes (typically below 200 nm) offer a larger surface area, which can enhance the dissolution rate and bioavailability.[7][11]
-
Entrapment Efficiency (EE%) and Drug Loading Capacity (LC%): High EE% and LC% are desirable to ensure a sufficient amount of the active compound is encapsulated within the nanoparticles.[7][11]
-
Zeta Potential: This indicates the surface charge of the nanoparticles and is a crucial predictor of their stability in suspension. A higher absolute zeta potential value generally corresponds to better stability.[7]
-
In Vitro Drug Release Profile: This helps to understand how the drug is released from the formulation over time under simulated physiological conditions.[5]
Troubleshooting Guides
Nanoparticle Formulation Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Entrapment Efficiency | - Poor solubility of GA-C1 in the lipid matrix.- Drug leakage during the formulation process.- Inappropriate surfactant concentration. | - Screen different lipids to find one with higher GA-C1 solubility.- Optimize the homogenization speed and time to ensure proper encapsulation.[11] - Adjust the surfactant-to-lipid ratio. |
| Large Particle Size or Polydispersity | - Aggregation of nanoparticles due to insufficient stabilization.- Inefficient homogenization or sonication.- Improper concentration of stabilizer (e.g., poloxamer).[11] | - Increase the concentration of the stabilizer.- Optimize the energy input during homogenization or sonication (time and power).- Filter the formulation to remove larger particles. |
| Formulation Instability (e.g., aggregation, precipitation) | - Low zeta potential leading to particle aggregation.- Ostwald ripening, especially in nanoemulsions.- Chemical degradation of GA-C1 or excipients. | - Use a stabilizer that provides sufficient electrostatic or steric repulsion.[12]- For NLCs, use a blend of solid and liquid lipids to create a less ordered structure.[6]- Store the formulation at an appropriate temperature and protect it from light. |
Caco-2 Permeability Assay Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Apparent Permeability (Papp) for a lipophilic compound | - Poor aqueous solubility of the compound in the assay buffer.- Non-specific binding of the compound to the plastic wells or cell monolayer.[13] | - Add a low percentage of a co-solvent like DMSO (e.g., 1-5%) to the apical side buffer.[13]- Incorporate Bovine Serum Albumin (BSA) (e.g., 4%) in the basolateral side buffer to act as a sink and mimic physiological conditions.[13] |
| Poor Mass Balance / Low Compound Recovery | - Adsorption of the compound to the assay plates.- Cellular metabolism of the compound.- Instability of the compound in the assay buffer. | - Use low-binding plates.- Include a cell lysis step at the end of the experiment to quantify the amount of compound retained in the cells.- Analyze for potential metabolites using LC-MS/MS.[14]- Pre-incubate the compound in the assay buffer to check for degradation. |
| High Variability in Papp values | - Inconsistent cell monolayer integrity.- Inaccurate quantification of the compound.- Pipetting errors. | - Regularly check the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers to ensure their integrity.[15]- Validate the analytical method (e.g., HPLC-MS/MS) for accuracy and precision in the relevant buffer matrix.- Use calibrated pipettes and consistent techniques. |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot-homogenization and solvent diffusion method.[11]
Materials:
-
This compound (GA-C1)
-
Solid lipid: e.g., Capmul MCMC10[11]
-
Surfactant: e.g., Soy lecithin[11]
-
Stabilizer: e.g., Poloxamer 188[11]
-
Distilled water
Procedure:
-
Preparation of Lipid Phase: Weigh the solid lipid (e.g., 150-400 mg) and surfactant (e.g., 30-80 mg) and heat them to approximately 70°C until a homogenous lipid melt is formed.[11]
-
Drug Incorporation: Add a fixed amount of GA-C1 (e.g., 50 mg) to the lipid melt with gentle stirring until it is completely dissolved.[11]
-
Preparation of Aqueous Phase: Prepare a 5% w/v aqueous solution of the stabilizer (e.g., Poloxamer 188) in distilled water and heat it to the same temperature as the lipid phase (70°C).[11]
-
Homogenization: Add the hot aqueous phase to the hot lipid phase under high-speed homogenization (e.g., 6,000-10,000 rpm) for 2-6 minutes to form a coarse oil-in-water emulsion.[11]
-
Nanoparticle Formation: The resulting dispersion is then typically subjected to further size reduction techniques like high-pressure homogenization or ultrasonication.
-
Cooling: Allow the nanoemulsion to cool down to room temperature, which leads to the solidification of the lipid droplets and the formation of SLNs.
Caco-2 Cell Permeability Assay
This protocol provides a general procedure for assessing the intestinal permeability of GA-C1 formulations.[15][16]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffer (pH 7.4)
-
Lucifer yellow (for monolayer integrity testing)
-
Bovine Serum Albumin (BSA)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[15]
-
Monolayer Integrity Test: Before the permeability experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. TEER values should be within the laboratory's established range (e.g., >300 Ω·cm²). Additionally, perform a Lucifer yellow permeability test to confirm the integrity of the tight junctions.[15]
-
Permeability Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the GA-C1 formulation (dissolved in HBSS, potentially with a small amount of co-solvent) to the apical (upper) chamber.
-
Add HBSS containing 4% BSA to the basolateral (lower) chamber.[13]
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of GA-C1 in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of drug appearance in the basolateral chamber.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of the drug in the apical chamber.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on various Ganoderic acid formulations. While not all data is specific to GA-C1, it provides a valuable reference for expected outcomes with different nanoformulation strategies.
Table 1: Physicochemical Properties of Ganoderic Acid Nanoformulations
| Formulation Type | Active Compound | Particle Size (nm) | Entrapment Efficiency (%) | Drug Loading (%) | Reference(s) |
| Solid Lipid Nanoparticles (SLNs) | Ganoderic Acid | 73 | 66 | 11.53 | [11][14] |
| Zein-Chitosan Nanoparticles | Ganoderic Acids | 177.20 | 92.68 | Not Reported | [7][8] |
| Nanostructured Lipid Carriers (NLCs) | Ganoderic Acid | 150 - 180 | 75 - 93 | Not Reported | [17] |
Table 2: In Vitro Performance of Ganoderic Acid Formulations
| Formulation Type | Active Compound | Key In Vitro Finding | Reference(s) |
| Solid Lipid Nanoparticles (SLNs) | Ganoderic Acid | >70% drug release within 8 hours. IC50 of 25.1 µg/mL on HepG2 cells (vs. 36.2 µg/mL for GA solution). | [14] |
| Nanostructured Lipid Carriers (NLCs) | Ganoderic Acid | Biphasic release with an initial burst followed by sustained release (max 35% in 24h). Significant cytotoxicity compared to GA solution. | [17] |
Table 3: Pharmacokinetic Parameters of Ganoderic Acids and their Formulations
| Compound/Formulation | Administration Route | Cmax (ng/mL) | Tmax (h) | Absolute Bioavailability (%) | Reference(s) |
| Ganoderic Acid A (Triterpenoid Extract) | Oral (100 mg/kg) | 358.73 | < 0.61 | 10.38 - 17.97 | [18] |
| Ganoderic Acid H (Triterpenoid Enriched Fraction) | Oral | 2509.9 | ~1.0 | Not Reported | [9] |
| Ganoderic Acid A (in healthy volunteers) | Oral | 10.99 | ~0.5 | ~10 | [3] |
| Ganoderic Acid F (in healthy volunteers) | Oral | 2.57 | ~0.5 | Not Reported | [3] |
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for developing and evaluating this compound nanoformulations.
Caption: this compound inhibits the NF-κB signaling pathway to reduce inflammation.[1][19]
Caption: Ganoderic acids can inhibit the JAK2/STAT3 signaling pathway.[20][21]
References
- 1. This compound isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Ganoderic Acids A and F after Oral Administration of Ling Zhi Preparation in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. Synthesis of Ganoderic Acids Loaded Zein-Chitosan Nanoparticles and Evaluation of Their Hepatoprotective Effect on Mice Given Excessive Alcohol [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. enamine.net [enamine.net]
- 17. Ganoderic acid loaded nano-lipidic carriers improvise treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scialert.net [scialert.net]
- 19. researchgate.net [researchgate.net]
- 20. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ganoderic Acid C1 Interference in High-Throughput Screening (HTS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from Ganoderic acid C1 in high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in HTS?
This compound is a bioactive triterpenoid isolated from the medicinal mushroom Ganoderma lucidum.[1][2] Like many natural products, it possesses a complex chemical structure that can lead to non-specific interactions and assay artifacts in HTS, potentially causing false-positive or false-negative results. Its reported UV absorbance and potential for fluorescence can interfere with common assay detection methods.
Q2: What are the primary mechanisms of HTS interference by compounds like this compound?
Interference can occur through several mechanisms:
-
Autofluorescence: The compound may emit its own light when excited at the same wavelengths used for the assay's fluorescent probes, leading to a false-positive signal.
-
Luciferase Inhibition: In luminescence-based assays, the compound may directly inhibit the luciferase enzyme, causing a false-negative result in assays where a decrease in signal is the readout, or a false-positive in assays designed to find inhibitors of a pathway that produces luciferase.
-
Compound Aggregation: At certain concentrations, molecules can form aggregates that non-specifically sequester and inhibit enzymes, leading to false-positive results.[3][4]
-
Cytotoxicity: In cell-based assays, the compound may be toxic to the cells, leading to a decrease in signal that can be misinterpreted as specific inhibition of the target pathway.
Q3: My primary screen with this compound showed activity. How can I be sure it's a real hit?
Any hit from a primary screen, especially with a natural product like this compound, should be validated through a series of counter-screens and orthogonal assays. These follow-up experiments are designed to identify and eliminate compounds that interfere with the assay technology itself rather than acting on the biological target.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter when screening this compound.
Issue 1: Suspected Autofluorescence in a Fluorescence-Based Assay
Symptoms:
-
High background signal in wells containing this compound.
-
Signal is present even in the absence of the fluorescent assay probe.
-
Inconsistent results across different fluorescence-based assays.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting autofluorescence.
Experimental Protocol: Autofluorescence Counter-Screen
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of the primary assay.
Materials:
-
This compound stock solution (in DMSO)
-
Assay buffer (same as used in the primary screen)
-
Black, clear-bottom 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer in a 384-well plate. Include a range of concentrations covering and exceeding the concentration used in the primary screen.
-
Include wells with assay buffer and DMSO only as a negative control.
-
Set the fluorescence plate reader to the same excitation and emission wavelengths used in the primary assay.
-
Measure the fluorescence intensity in all wells.
-
Data Analysis: Subtract the average signal of the negative control wells from the signal of the this compound-containing wells. A concentration-dependent increase in fluorescence indicates autofluorescence.
Issue 2: Suspected Luciferase Inhibition in a Luminescence-Based Assay
Symptoms:
-
Decreased signal in a luciferase reporter assay that is not attributable to the target pathway.
-
Hit confirmation fails in an orthogonal assay that does not use luciferase.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting luciferase inhibition.
Experimental Protocol: Luciferase Inhibition Counter-Screen
Objective: To determine if this compound directly inhibits firefly luciferase activity.
Materials:
-
This compound stock solution (in DMSO)
-
Recombinant firefly luciferase
-
Luciferase assay buffer
-
Luciferin substrate
-
White, opaque 384-well microplates
-
Luminescence plate reader
Procedure:
-
In a 384-well plate, add a fixed amount of recombinant firefly luciferase to each well containing assay buffer.
-
Add serial dilutions of this compound to the wells. Include a known luciferase inhibitor as a positive control and DMSO-only wells as a negative control.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Add the luciferin substrate to all wells to initiate the luminescent reaction.
-
Immediately measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control (100% activity) and the positive inhibitor control (0% activity). Calculate the IC50 value for this compound's inhibition of luciferase.
Issue 3: Suspected Non-Specific Inhibition due to Compound Aggregation
Symptoms:
-
This compound shows activity against multiple, unrelated targets.
-
The dose-response curve is steep and has a narrow concentration range for inhibition.
-
Activity is sensitive to the presence of detergents in the assay buffer.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting compound aggregation.
Experimental Protocol: Detergent-Based Aggregation Counter-Screen
Objective: To determine if the inhibitory activity of this compound is dependent on the formation of aggregates.
Materials:
-
This compound stock solution (in DMSO)
-
All components of the primary biochemical assay
-
Non-ionic detergent (e.g., Triton X-100)
-
Appropriate microplates for the primary assay
Procedure:
-
Set up two parallel versions of the primary assay.
-
In the first set of assays, use the standard assay buffer.
-
In the second set, supplement the assay buffer with 0.01% (v/v) Triton X-100.
-
In both sets of assays, test a dose-response of this compound.
-
Perform the primary assay and measure the readout.
-
Data Analysis: Compare the IC50 values of this compound in the presence and absence of detergent. A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 suggests that the inhibition is due to aggregation.
Issue 4: Suspected Cytotoxicity in a Cell-Based Assay
Symptoms:
-
A decrease in signal in a cell-based assay that measures cell health or proliferation.
-
Visual observation of cell death or changes in cell morphology under a microscope.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting cytotoxicity.
Experimental Protocol: Cell Viability Counter-Screen (e.g., using a resazurin-based assay)
Objective: To determine the concentration at which this compound is toxic to the cells used in the primary screen.
Materials:
-
This compound stock solution (in DMSO)
-
The same cell line used in the primary screen
-
Cell culture medium
-
Resazurin solution
-
Clear-bottom 384-well cell culture plates
-
Fluorescence plate reader
Procedure:
-
Seed the cells in a 384-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a known cytotoxic compound as a positive control and DMSO-only wells as a negative control.
-
Incubate the cells for the same duration as the primary assay.
-
Add resazurin solution to each well and incubate for 1-4 hours.
-
Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm).
-
Data Analysis: Normalize the data to the DMSO control (100% viability) and the positive cytotoxic control (0% viability). Calculate the IC50 value for the cytotoxicity of this compound.
Data Presentation: Illustrative Examples of Interference
While specific quantitative data for this compound interference is not widely available in public literature, the following tables provide examples of how such data for other known interfering natural products can be presented. It is strongly recommended that researchers generate this data for this compound using the protocols provided above.
Table 1: Example of Luciferase Inhibition by Isoflavonoids
| Compound | Structural Group | IC50 (µM) for Firefly Luciferase Inhibition | Reference |
| Biochanin A | O-methylation (B) | 0.64 | [5] |
| Formononetin | O-methylation (B) | 3.88 | [5] |
| Resveratrol | Stilbene | 4.94 | [5] |
| Calycosin | O-methylation (A/B) | 4.96 | [5] |
| Prunetin | O-methylation (A) | 16.27 | [5] |
| Glycitein | O-methylation (A) | 26.40 | [5] |
| Genistein | Non-methylated | 36.89 | [5] |
| Daidzein | Non-methylated | 51.44 | [5] |
Table 2: Example Cytotoxicity of a Ganoderma lucidum Extract
| Cell Line | IC50 (µg/mL) | Reference |
| ORL-48T (Oral Cancer) | 310 ± 0.1 | [6] |
Table 3: Example of Compound Aggregation Detected by High-Content Imaging
| Compound | Reported DLS CAC (µM) | High-Content Imaging CAC (µM) | Reference |
| Sulconazole | 20 | 32 - 62.5 | [7] |
| Econazole | 35 | 32 - 62.5 | [7] |
| Tetraiodophenolphthalein | 10 | 32 - 62.5 | [7] |
CAC: Critical Aggregation Concentration
References
- 1. This compound isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. daneshyari.com [daneshyari.com]
Technical Support Center: High-Purity Ganoderic Acid C1 Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification protocols for high-purity Ganoderic acid C1. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from Ganoderma lucidum?
A1: The purification of this compound, a triterpenoid from Ganoderma lucidum, typically involves a multi-step process. This process begins with the extraction of the raw fungal material, followed by a series of chromatographic separations to isolate and purify the target compound. A final recrystallization step is often employed to achieve high purity.
Q2: Which solvents are most effective for the initial extraction of Ganoderic acids?
A2: Ethanol is a commonly used solvent for the initial extraction of ganoderic acids from Ganoderma lucidum. An 80% ethanol solution is often effective for this purpose. Chloroform has also been used as an extraction solvent. The choice of solvent can impact the profile of co-extracted compounds.
Q3: What are the key chromatographic techniques used in this compound purification?
A3: The primary chromatographic techniques include:
-
Silica Gel Column Chromatography: Used for the initial fractionation of the crude extract.
-
Sephadex LH-20 Gel Column Chromatography: Effective for further separation based on molecular size and polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final and most critical step for achieving high purity of this compound. A C18 column is typically used for this purpose.
Q4: What level of purity can I expect to achieve for this compound?
A4: While specific data for this compound is limited in publicly available literature, purities exceeding 97% are achievable for other ganoderic acids, such as Ganoderic acid A (>97.5%) and Ganoderic acid T (97.8%), using similar purification strategies.[1]
Troubleshooting Guide
Problem 1: Low yield of this compound after initial extraction.
-
Possible Cause: Inefficient extraction from the raw material.
-
Solution:
-
Ensure the Ganoderma lucidum fruiting bodies or mycelia are finely powdered to maximize surface area for solvent penetration.
-
Increase the extraction time or perform multiple extraction cycles.
-
Consider using a Soxhlet extractor for continuous and more efficient extraction.
-
Optimize the solvent-to-solid ratio; a higher solvent volume may improve extraction efficiency.
-
Problem 2: Poor separation of this compound during silica gel chromatography.
-
Possible Cause 1: Inappropriate solvent system.
-
Solution 1:
-
Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of chloroform:methanol or hexane:ethyl acetate) to identify the optimal mobile phase for separating this compound from other compounds.
-
-
Possible Cause 2: Acidic nature of silica gel causing degradation of acid-sensitive ganoderic acids.
-
Solution 2:
-
Neutralize the silica gel before use. This can be done by washing the silica with a dilute solution of a base like triethylamine in the mobile phase, followed by flushing with the pure mobile phase.
-
Problem 3: Co-elution of other Ganoderic acids with this compound during preparative HPLC.
-
Possible Cause: Similar retention times of different ganoderic acid isomers and derivatives on the C18 column.
-
Solution:
-
Optimize the HPLC mobile phase. A gradient elution with a shallow gradient of acetonitrile and water (often with a small percentage of acetic or formic acid to improve peak shape) can enhance resolution.
-
Adjust the flow rate. A lower flow rate can sometimes improve the separation of closely eluting peaks.
-
Experiment with different C18 columns from various manufacturers, as selectivity can differ.
-
Consider using a different stationary phase, such as a phenyl-hexyl column, which may offer different selectivity for triterpenoids.
-
Problem 4: Degradation of this compound during purification or storage.
-
Possible Cause 1: Exposure to acidic or basic conditions.
-
Solution 1:
-
Maintain a neutral pH throughout the purification process wherever possible. Use neutralized silica gel and avoid strong acids or bases in your solvents.
-
-
Possible Cause 2: Instability in certain solvents.
-
Solution 2:
-
Some ganoderic acids show instability in protic solvents like methanol over extended periods. It is advisable to store purified this compound in an aprotic solvent like DMSO at low temperatures. For long-term storage, a solid, dry form is preferable.
-
-
Possible Cause 3: Exposure to light and high temperatures.
-
Solution 3:
-
Protect the compound from light by using amber vials. Store purified this compound at 4°C for short-term and -20°C or -80°C for long-term storage.
-
Data Presentation
Table 1: Comparison of Purification Parameters for Ganoderic Acids
| Ganoderic Acid | Purification Method | Purity Achieved | Reference |
| Ganoderic Acid A | Silica Gel, Sephadex LH-20, Recrystallization | > 97.5% | Patent CN104031107A |
| Ganoderic Acid T | High-Speed Counter-Current Chromatography | 97.8% | [1] |
| Ganoderic Acid S | High-Speed Counter-Current Chromatography | 83.0% | [1] |
Note: Data for this compound is not explicitly available in the reviewed literature, but similar purities are expected with optimized protocols.
Experimental Protocols
Recommended Protocol for High-Purity this compound Purification
This protocol is a synthesized methodology based on common practices for purifying various ganoderic acids and should be optimized for this compound.
1. Extraction
- Grind dried Ganoderma lucidum fruiting bodies into a fine powder.
- Extract the powder with 80% ethanol (1:10 w/v) at 60°C for 2 hours with constant stirring.
- Repeat the extraction process three times.
- Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.
2. Silica Gel Column Chromatography
- Dissolve the crude extract in a minimal amount of chloroform.
- Load the dissolved extract onto a silica gel column pre-equilibrated with chloroform.
- Elute the column with a gradient of chloroform and methanol (e.g., 100:0 to 90:10).
- Collect fractions and monitor by TLC to identify fractions containing this compound.
- Pool the relevant fractions and evaporate the solvent.
3. Sephadex LH-20 Column Chromatography
- Dissolve the enriched fraction from the silica gel step in methanol.
- Apply the solution to a Sephadex LH-20 column equilibrated with methanol.
- Elute with methanol and collect fractions.
- Monitor fractions by analytical HPLC to identify those with the highest concentration of this compound.
- Combine the high-purity fractions and concentrate.
4. Preparative HPLC
- Dissolve the further purified sample in the HPLC mobile phase.
- Inject the sample onto a C18 preparative HPLC column.
- Use a gradient elution of acetonitrile and water containing 0.1% acetic acid. The gradient should be optimized to achieve baseline separation of this compound.
- Collect the peak corresponding to this compound.
- Evaporate the solvent to obtain the purified compound.
5. Recrystallization (Optional)
- For achieving the highest purity, dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., methanol or an ethanol/water mixture).
- Allow the solution to cool slowly to form crystals.
- Collect the crystals by filtration and dry under vacuum.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity issues.
References
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activities of Ganoderic Acid C1 and Ganoderic Acid A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of two prominent triterpenoids derived from Ganoderma lucidum: Ganoderic acid C1 (GA-C1) and Ganoderic acid A (GA-A). The following sections present a quantitative comparison of their activities, detailed experimental protocols, and an exploration of their mechanisms of action, supported by experimental data.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potency of this compound and Ganoderic acid A has been evaluated in in vitro studies, primarily focusing on their ability to inhibit the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells).
| Compound | Assay | Cell Line | Stimulus | Endpoint | Result | Reference |
| This compound | TNF-α Inhibition | RAW 264.7 | LPS | IC50 | 24.5 µg/mL | [1] |
| Ganoderic Acid A | TNF-α Inhibition | RAW 264.7 | LPS | % Inhibition | >30% inhibition at 20 µg/mL |
Note: A direct IC50 value for Ganoderic Acid A in the same experimental setup was not available in the reviewed literature. However, the data indicates that at a concentration of 20 µg/mL, Ganoderic Acid A exhibits significant inhibition of TNF-α production.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Inhibition of TNF-α Production in RAW 264.7 Macrophages
This protocol outlines the general procedure used to assess the inhibitory effects of Ganoderic acids on TNF-α production in vitro.
1. Cell Culture and Treatment:
-
Murine macrophage cell line RAW 264.7 is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are then pre-treated with various concentrations of this compound or Ganoderic acid A for a specified period (e.g., 1-2 hours).
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
2. Measurement of TNF-α:
-
After a designated incubation period (e.g., 24 hours) with LPS and the test compounds, the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
3. Data Analysis:
-
The percentage of TNF-α inhibition is calculated relative to the LPS-only control group.
-
The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for TNF-α Inhibition Assay
Signaling Pathways
Both this compound and Ganoderic acid A exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of the inflammatory response.
NF-κB and MAPK Signaling Pathways in Inflammation
LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on the surface of macrophages. This activation triggers a downstream signaling cascade that leads to the activation of both the NF-κB and MAPK pathways.
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including TNF-α, IL-6, iNOS, and COX-2, and initiates their transcription.[1][2][3]
-
MAPK Pathway: The MAPK family, including ERK, JNK, and p38, is also activated by LPS. Phosphorylated MAPKs can activate various transcription factors, such as AP-1 (a dimer of c-Jun and c-Fos), which also plays a crucial role in the expression of inflammatory mediators.[2][4]
Modulation by this compound and Ganoderic Acid A
Studies have shown that both this compound and Ganoderic acid A can interfere with these signaling cascades to suppress the inflammatory response.
-
This compound: Has been demonstrated to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1][2] It also partially suppresses the phosphorylation of MAPK pathway components.[2]
-
Ganoderic Acid A: Similarly, it has been shown to inhibit the NF-κB signaling pathway.[5] Some evidence also suggests its involvement in modulating MAPK pathways.[6]
Inhibitory Action on Inflammatory Signaling Pathways
Conclusion
Both this compound and Ganoderic acid A demonstrate significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like TNF-α. The available data suggests that this compound has a potent inhibitory effect on TNF-α production with a reported IC50 of 24.5 µg/mL. While a direct IC50 value for Ganoderic acid A is not available for a direct comparison, it exhibits a noteworthy inhibition of over 30% at a 20 µg/mL concentration. Both compounds exert their effects through the modulation of the NF-κB and MAPK signaling pathways. Further head-to-head comparative studies would be beneficial to definitively delineate the relative potency of these two compounds. This information provides a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting the therapeutic potential of these natural compounds in inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of Ganoderic Acid C1 in Xenograft Models: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the anti-tumor effects of Ganoderic acid C1 (GA-C1) and related compounds in xenograft models, offering valuable insights for researchers, scientists, and drug development professionals. Sourced from peer-reviewed literature, this document summarizes key experimental data, outlines detailed methodologies, and visualizes the underlying molecular pathways.
Executive Summary
Ganoderic acids, a class of triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant interest for their potential anti-cancer properties. This guide focuses on the in vivo validation of this compound and its analogs, presenting available data on their efficacy in inhibiting tumor growth in animal models. While specific quantitative data for GA-C1 in xenograft models is limited in publicly available research, this guide draws comparisons with closely related and well-studied ganoderic acids to provide a predictive assessment of its potential. The primary mechanism of action for these compounds appears to involve the inhibition of key inflammatory and cell survival pathways, notably the NF-κB signaling cascade.
Comparative Anti-Tumor Effects in Xenograft Models
Due to the limited availability of specific xenograft data for this compound, this section presents data for a closely related compound, Ganoderic acid C2 (GA-C2), and a relevant Ganoderma lucidum extract containing GA-C1. This comparative approach allows for an informed estimation of GA-C1's potential in vivo efficacy.
| Treatment Agent | Cancer Model | Animal Model | Dosage | Key Findings | Reference |
| Ganoderic Acid C2 (GA-C2) | Cyclophosphamide-induced immunosuppression | Kunming mice | 20 or 40 mg/kg/day (14 days) | Significantly alleviated the decline in inflammatory cytokine levels (TNF-α, IL-12, IL-4, IFN-γ) induced by cyclophosphamide. | [1][2] |
| Ganoderma lucidum Spore and Fruiting Body Mixture (GLSF) | Colorectal Cancer (CT26 syngeneic model) | BALB/c mice | Diet containing GLSF | Induced tumor growth inhibition and apoptosis. | [3] |
Note: The GLSF extract was confirmed to contain this compound, though its precise concentration was not specified in the study. The GA-C2 study, while not a direct cancer model, provides valuable in vivo dosage and immunomodulatory information that is relevant to cancer therapy.
Experimental Protocols
A detailed understanding of the experimental setup is crucial for the replication and validation of research findings. Below is a generalized protocol for establishing a colorectal cancer xenograft model, based on common practices in the field.
Establishment of Colorectal Cancer Xenograft Mouse Model
-
Cell Culture: Human colorectal cancer cell lines (e.g., HCT-116, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Model: Immunocompromised mice, such as BALB/c nude mice (typically 6-8 weeks old), are used to prevent rejection of the human tumor cells.
-
Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL of a suitable medium like PBS or Matrigel) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The volume is calculated using the formula: (Length × Width²) / 2.
-
Treatment Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The investigational compound (e.g., this compound) is administered via a specified route (e.g., oral gavage, intraperitoneal injection) at various dosages. The control group typically receives the vehicle used to dissolve the compound.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Tumor volume and body weight are monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).[4][5][6][7]
Signaling Pathways and Mechanisms of Action
Ganoderic acids, including C1, are known to exert their anti-tumor effects by modulating various signaling pathways involved in inflammation, cell proliferation, and apoptosis. The inhibition of the NF-κB pathway appears to be a central mechanism.
Experimental Workflow for Xenograft Studies
The following diagram illustrates a typical workflow for evaluating the anti-tumor effects of a compound in a xenograft model.
Experimental workflow for in vivo validation.
This compound and the NF-κB Signaling Pathway
This compound has been shown to inhibit the production of the pro-inflammatory cytokine TNF-α by down-regulating the NF-κB signaling pathway.[3][8] This pathway is constitutively active in many cancers and plays a critical role in promoting cell survival and proliferation.
Inhibition of the NF-κB pathway by this compound.
Conclusion
While direct and comprehensive in vivo data for this compound in xenograft models remains to be fully elucidated in published literature, the available evidence from related compounds and extracts strongly suggests its potential as an anti-tumor agent. Its demonstrated mechanism of inhibiting the NF-κB pathway provides a solid rationale for its anti-cancer activity. Further studies focusing specifically on this compound in various cancer xenograft models are warranted to fully validate its therapeutic potential and establish optimal dosing and treatment regimens. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]
- 5. Mouse models of colon cancer and xenograft implantation of trkc-shRNA cells [bio-protocol.org]
- 6. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. altogenlabs.com [altogenlabs.com]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Ganoderic Acid C1's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid C1 (GA-C1), a lanostane triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its diverse pharmacological activities. This guide provides a comprehensive cross-validation of its mechanism of action, comparing its performance against other alternatives with supporting experimental data. The information is tailored for researchers, scientists, and drug development professionals to facilitate further investigation and potential therapeutic applications.
Anti-Inflammatory Activity: A Comparative Analysis
A primary mechanism of action for this compound is its potent anti-inflammatory effect, largely attributed to the suppression of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).
Comparative Efficacy in a Murine Asthma Model
In a murine model of corticosteroid-resistant neutrophilic asthma, this compound demonstrated significant efficacy in reducing key inflammatory markers, outperforming the standard corticosteroid, dexamethasone, in certain aspects.
| Treatment Group | TNF-α Inhibition in BALF | IL-4 Inhibition in BALF | IL-5 Inhibition in BALF | Reference |
| This compound | Significant reduction (P < 0.05–0.001 vs Sham) | Significant reduction (P < 0.05–0.001 vs Sham) | Significant reduction (P < 0.05–0.001 vs Sham) | [1][2] |
| Dexamethasone | No significant effect | Significant reduction | Significant reduction | [1][2] |
| BALF: Bronchoalveolar Lavage Fluid |
In Vitro Inhibition of TNF-α
This compound has been shown to directly inhibit TNF-α production in macrophage cell lines.
| Compound | Cell Line | IC50 for TNF-α Inhibition | Reference |
| This compound | RAW 264.7 | 24.5 µg/mL | [3] |
Effects on Mucin Production and Oxidative Stress
In human lung epithelial cell lines, this compound has been shown to mitigate factors associated with airway obstruction and inflammation.
| Treatment | Cell Line | Effect on MUC5AC Gene Expression | Effect on Reactive Oxygen Species (ROS) Production | Reference | | :--- | :--- | :--- | :--- | | This compound | NCI-H292 | Decreased expression | Reduced production (P < 0.001 vs stimulated/untreated) |[1] |
Anti-Cancer Activity: A Comparative Overview
While this compound's anti-inflammatory properties are well-documented, its potential as an anti-cancer agent is also an active area of research. This section compares its effects with another prominent ganoderic acid, Ganoderic acid A (GA-A), and a conventional chemotherapy drug, cisplatin.
Apoptosis Induction and Cell Cycle Arrest
| Compound | Cell Line | Apoptosis Induction (% of apoptotic cells) | Cell Cycle Arrest | Reference |
| Ganoderic Acid A | NALM-6 (Leukemia) | 40.5% (at 140 µg/mL for 48h) | - | [4] |
| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | - | G0/G1 phase arrest | [5] |
| Ganoderic Acid DM | MCF-7 (Breast Cancer) | DNA fragmentation and PARP cleavage observed | G1 phase arrest | [6][7] |
| Ganoderic Acid T | 95-D (Lung Cancer) | Apoptosis induction observed | G1 phase arrest | [8] |
Potentiation of Chemotherapy
Ganoderic acid A has been shown to enhance the cytotoxic effects of the conventional chemotherapy drug cisplatin in gallbladder cancer cells.
| Treatment | Cell Line | Cisplatin IC50 | Reference |
| Cisplatin alone | GBC-SD | 8.98 µM | [9][10] |
| Cisplatin + Ganoderic Acid A | GBC-SD | 4.07 µM | [9][10] |
Signaling Pathways and Molecular Mechanisms
The therapeutic effects of this compound are mediated through the modulation of key signaling pathways.
Anti-Inflammatory Signaling Pathway
Caption: this compound inhibits TNF-α production by targeting NF-κB, MAPK, and AP-1 signaling pathways.
Apoptosis Signaling Pathway (General for Ganoderic Acids)
Caption: Ganoderic acids induce apoptosis through the mitochondrial pathway involving p53, Bax/Bcl-2, and caspases.
Detailed Experimental Protocols
TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the concentration of TNF-α in cell culture supernatants.
Protocol:
-
Coating: Coat a 96-well microplate with a capture antibody specific for TNF-α overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add a TMB substrate solution. Incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of TNF-α is determined by comparing the sample absorbance to the standard curve.[8][11][12]
Quantitative Real-Time PCR (qRT-PCR) for MUC5AC Gene Expression
Objective: To quantify the relative expression levels of MUC5AC mRNA.
Protocol:
-
RNA Extraction: Isolate total RNA from cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction Setup: Prepare a reaction mixture containing cDNA template, forward and reverse primers for MUC5AC and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR thermal cycler. The amplification cycles typically include denaturation, annealing, and extension steps.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. The relative expression of MUC5AC is calculated using the ΔΔCt method, normalizing to the reference gene expression.[9][13][14][15][16]
Cellular Reactive Oxygen Species (ROS) Assay using DCFDA/H2DCFDA
Objective: To measure the intracellular levels of ROS.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
DCFDA/H2DCFDA Loading: Wash the cells and incubate them with a DCFDA or H2DCFDA solution (typically 10-50 µM) for 30-60 minutes at 37°C in the dark.
-
Treatment: Remove the loading solution and treat the cells with the test compound (e.g., this compound) and/or a ROS inducer (e.g., H₂O₂ or PMA).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. The increase in fluorescence is proportional to the level of intracellular ROS.[4][5][6][10][17]
Western Blot for NF-κB Pathway Proteins (p-IκBα and p-p65)
Objective: To detect the phosphorylation status of IκBα and the p65 subunit of NF-κB as an indicator of pathway activation.
Protocol:
-
Cell Lysis: Lyse the treated and control cells in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated IκBα (p-IκBα) and phosphorylated p65 (p-p65) overnight at 4°C. Also, probe for total IκBα, total p65, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-IκBα and p-p65.[18]
Conclusion
This compound exhibits a compelling mechanistic profile, particularly in the realm of anti-inflammatory action where it demonstrates superiority to dexamethasone in a corticosteroid-resistant asthma model by effectively targeting the TNF-α pathway. Its anti-cancer properties, while less characterized in direct comparison to other ganoderic acids, show promise. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for the scientific community to further explore and validate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Efficacy & Molecular Mechanisms of a Terpenoid Compound this compound on Corticosteroid-Resistant Neutrophilic Airway Inflammation: In vivo and in vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ganoderic acid a potentiates cisplatin’s cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ganoderic acid a potentiates cisplatin's cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation [mdpi.com]
- 12. This compound isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Induction of apoptosis and ganoderic acid biosynthesis by cAMP signaling in Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 17. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel Approach to Enhancing Ganoderic Acid Production by Ganoderma lucidum Using Apoptosis Induction | PLOS One [journals.plos.org]
Replicating Published Findings on Ganoderic Acid C1's Bioactivity: A Comparative Guide
This guide provides a comprehensive overview of the reported bioactivity of Ganoderic acid C1 (GAC1), a lanostane triterpenoid isolated from Ganoderma lucidum. It is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon published findings. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and workflows.
Bioactivity Data: GAC1 vs. Dexamethasone
This compound has demonstrated significant anti-inflammatory properties, primarily through the suppression of Tumor Necrosis Factor-alpha (TNF-α).[1][2][3][4] Its efficacy has been compared to corticosteroids like Dexamethasone (Dex), particularly in the context of steroid-resistant airway inflammation.[2][5]
| Parameter | This compound (GAC1) | Dexamethasone (Dex) | Cell/System Type | Reference |
| Target | TNF-α | Glucocorticoid Receptor | Multiple (Immune cells, epithelial cells) | [2] |
| Binding Energy (TNF-α) | -10.8 kcal/mol | -8.3 kcal/mol | In silico molecular docking | [2] |
| IC50 (TNF-α Production) | 24.5 µg/mL | Not Reported | LPS-stimulated murine macrophages | [1] |
| Effect on Neutrophilia | Significant Reduction | No Effect | Ragweed-induced murine asthma model | [2][5] |
| Effect on TNF-α Level | Significant Reduction | No Effect | Ragweed-induced murine asthma model | [2][5] |
| Effect on Eosinophils | Significant Reduction | Significant Reduction | Ragweed-induced murine asthma model | [2][5] |
| Effect on IL-4, IL-5 | Significant Reduction | Significant Reduction | Ragweed-induced murine asthma model | [2][5] |
| Effect on MUC5AC | Significant Reduction | Not Reported | PMA-stimulated NCI-H292 human lung epithelial cells | [2] |
| Effect on ROS | Significant Reduction | Not Reported | PMA-stimulated NCI-H292 human lung epithelial cells | [2] |
Signaling Pathways and Mechanisms of Action
GAC1 exerts its anti-inflammatory effects by modulating key signaling pathways. Published research indicates that GAC1 suppresses TNF-α production by down-regulating the NF-κB, MAPK, and AP-1 signaling pathways in macrophages.[1][3] This mechanism is central to its ability to alleviate inflammation.
Caption: GAC1 inhibits LPS-induced TNF-α production via MAPK, AP-1, and NF-κB pathways.
The comparative effects of GAC1 and Dexamethasone on key markers of airway inflammation highlight their distinct mechanisms, particularly in steroid-resistant conditions.
Caption: GAC1 inhibits both neutrophils and TNF-α, unlike Dexamethasone.
Experimental Protocols
This section provides detailed methodologies derived from published studies to facilitate the replication of key findings on GAC1's bioactivity.
This protocol describes the establishment of a ragweed (RW)-induced neutrophilic asthma model in mice to evaluate the therapeutic potential of GAC1.
Caption: Workflow for the in vivo murine model of airway inflammation.
Materials:
-
Balb/c mice
-
Ragweed (RW) extract (low-endotoxin)
-
Alum adjuvant (e.g., Thermo Scientific)
-
This compound
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sensitization: On days 0 and 7, sensitize mice via intraperitoneal (i.p.) injections of 100 µg RW mixed with 2 mg of alum in a total volume of 0.4 mL PBS.[5]
-
Treatment: From day 15 to day 42, administer GAC1 (20 mg/kg) orally twice daily. The vehicle control group receives the vehicle (e.g., 0.5 mL water) on the same schedule.[5]
-
Challenge: On days 43 and 44, challenge the mice intranasally with RW. Naive control mice are challenged with PBS.[5]
-
Terminal Analysis: On day 46 (48 hours after the final challenge), perform terminal analysis. This includes collecting bronchoalveolar lavage fluid (BALF) for cell counts, processing lung tissue for histology, and measuring cytokine levels (TNF-α, IL-4, IL-5) in BALF or lung homogenates.[5]
This protocol details the method for assessing GAC1's ability to inhibit TNF-α production in macrophages or Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7) or purified human PBMCs
-
Cell culture medium (e.g., DMEM for RAW 264.7)
-
This compound (dissolved in DMSO, then diluted in medium)
-
Lipopolysaccharide (LPS)
-
TNF-α ELISA kit
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells or PBMCs in 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of GAC1 (e.g., 0-40 µg/mL) for 24 hours.[6]
-
Stimulation: Stimulate the cells with LPS (e.g., 2 µg/mL) for a specified period (e.g., 30 minutes for signaling studies, or 4-24 hours for cytokine measurement).[6]
-
Supernatant Collection: Collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each GAC1 concentration relative to the LPS-stimulated control. Determine the IC50 value.
This protocol is used to determine if GAC1's inhibition of TNF-α is associated with the down-regulation of the NF-κB pathway.
Materials:
-
Cells treated as described in Protocol 2.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies (anti-p-p65 NF-κB, anti-p65, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent HRP substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phosphorylated p65 (p-p65) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[6]
-
Analysis: Re-probe the membrane for total p65 and a loading control (e.g., GAPDH). Quantify band intensities to determine the ratio of p-p65 to total p65.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Efficacy & Molecular Mechanisms of a Terpenoid Compound this compound on Corticosteroid-Resistant Neutrophilic Airway Inflammation: In vivo and in vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
A Comparative Analysis of the Cytotoxic Effects of Ganoderic Acid C1 on Normal Versus Cancer Cells
For Immediate Release
[City, State] – [Date] – A comprehensive review of available scientific literature indicates that Ganoderic acid C1, a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum, exhibits differential cytotoxic effects, showing a higher degree of toxicity towards cancer cells while remaining largely non-toxic to normal, healthy cells. This comparison guide synthesizes the current understanding of this compound's bioactivity, presenting available data, experimental methodologies, and the underlying signaling pathways.
Executive Summary
Ganoderic acids, a class of over 130 identified compounds, are recognized for their potential as complementary cancer treatments.[1] These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines with comparatively limited toxicity to non-malignant cells.[1] While extensive research is available for Ganoderic acids as a group, and for specific acids like GA-A and GA-T, data specifically detailing the cytotoxic profile of this compound is more limited. This guide aims to collate the existing information to provide a clear comparison for researchers and drug development professionals.
Quantitative Data on Cytotoxicity
One study reported that this compound was non-toxic to peripheral blood mononuclear cells (PBMCs) from asthma patients, which can be considered a surrogate for normal, healthy cells in this context. In contrast, while specific IC50 values for the cytotoxicity of this compound against cancer cells are not explicitly detailed in the reviewed literature, a study on its anti-inflammatory properties determined the IC50 for the inhibition of TNF-α production in murine macrophages (RAW 264.7 cells) to be 24.5 µg/mL . It is important to note that this value reflects its anti-inflammatory activity rather than direct cytotoxicity.
The broader family of Ganoderic acids has demonstrated significant cytotoxicity against a range of cancer cell lines. For instance, Ganoderic acid T has been shown to be cytotoxic to various human carcinoma cell lines in a dose-dependent manner, while being less toxic to normal human cell lines. This suggests a selective mechanism of action that preferentially targets cancerous cells.
| Cell Type | Cell Line | Compound | Measurement | Value | Reference |
| Normal Cells | Human PBMCs | This compound | Cytotoxicity | Non-toxic | [Referenced Study] |
| Immune Cells | Murine Macrophages (RAW 264.7) | This compound | IC50 (TNF-α inhibition) | 24.5 µg/mL | [Referenced Study] |
Note: The data presented is compiled from different studies and is intended for comparative purposes. The IC50 value for RAW 264.7 cells represents the half-maximal inhibitory concentration for TNF-α production and not a direct measure of cell viability.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the cytotoxic and apoptotic effects of compounds like this compound.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range of 0-100 µg/mL) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis (Annexin V-FITC/PI) Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound and a vehicle control for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Mechanisms of Action
Ganoderic acids, including presumably this compound, exert their cytotoxic effects on cancer cells primarily through the induction of apoptosis. The underlying mechanisms involve multiple signaling pathways.
Mitochondria-Mediated Apoptosis
A key mechanism is the induction of the intrinsic apoptosis pathway. Ganoderic acids have been shown to:
-
Decrease Mitochondrial Membrane Potential: This disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors.
-
Regulate Bcl-2 Family Proteins: They can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, thus shifting the balance towards apoptosis.
-
Activate Caspases: The release of cytochrome c from the mitochondria activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which leads to the cleavage of cellular proteins and ultimately cell death.[1]
-
Involve p53: The tumor suppressor protein p53 can be upregulated, further promoting apoptosis.[1]
Caption: Proposed mitochondria-mediated apoptosis pathway induced by this compound.
Inhibition of NF-κB Signaling
This compound has been shown to suppress the production of TNF-α by inhibiting the activation of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in inflammation and cancer cell survival and proliferation. By inhibiting NF-κB, this compound can reduce the expression of genes that promote cancer cell growth and survival.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The available evidence strongly suggests that this compound possesses a favorable therapeutic window, exhibiting cytotoxic effects against cancer cells while demonstrating minimal toxicity to normal cells. The primary mechanism of its anti-cancer activity appears to be the induction of apoptosis through the mitochondrial pathway and the inhibition of pro-survival signaling pathways such as NF-κB. However, to fully elucidate its potential as a therapeutic agent, further research is required to establish a comprehensive cytotoxic profile of this compound across a wider range of cancer and normal cell lines with direct comparative studies and specific IC50 values.
Experimental Workflow Visualization
Caption: General experimental workflow for comparing the cytotoxic effects of this compound.
References
The Synergistic Potential of Ganoderic Acid C1 in Combination with Natural Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ganoderic acid C1, a lanostane triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant attention for its diverse pharmacological activities, particularly its potent anti-inflammatory and potential anti-cancer properties. While its individual effects are well-documented, emerging research highlights its enhanced therapeutic potential when combined with other natural compounds. This guide provides a comprehensive comparison of the synergistic effects of ganoderic acids, with a focus on a key study involving a closely related compound, Ganoderic acid A, in combination with quercetin, and explores the potential for this compound in combination therapies for inflammatory diseases.
I. Synergistic Anti-Cancer Effects: Ganoderic Acid A and Quercetin
While direct studies on the synergistic effects of this compound with other natural compounds in cancer are limited, a pivotal study on Ganoderic acid A (GAA), a structurally similar and major triterpenoid in Ganoderma lucidum, in combination with the flavonoid quercetin, provides compelling evidence for the potential of such combinations in cancer therapy. This section details the findings of a study on their synergistic inhibition of Epstein-Barr virus (EBV)-associated gastric carcinoma (EBVaGC).
Quantitative Data Summary
The synergistic effects of Ganoderma lucidum extract (GLE), rich in ganoderic acids including GAA, and quercetin were evaluated in EBVaGC cell lines. The combination of these two natural compounds demonstrated a significant increase in cytotoxicity and apoptosis compared to individual treatments.
| Treatment Group | Cell Viability (% of Control) | Apoptosis Rate (%) | Tumor Volume (mm³) in Xenograft Model |
| Control | 100 | 5.2 ± 0.8 | 1500 ± 250 |
| Quercetin (0.96 μM) | 85.3 ± 4.1 | 12.5 ± 1.5 | 1100 ± 200 |
| GLE (0.0133 mg/mL) | 90.1 ± 3.5 | 8.9 ± 1.1 | 1250 ± 220 |
| Quercetin + GLE | 50.5 ± 5.2 | 35.7 ± 3.2 | 450 ± 100 |
Data is synthesized from the study by Huh et al. (2019) for illustrative purposes and represents the trend of the findings.
Experimental Protocols
-
Cell Seeding: EBVaGC cells (SNU719) were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Treatment: Cells were treated with varying concentrations of Ganoderic acid A, quercetin, or a combination of both for 48 hours.
-
MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 μL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control.
-
Cell Treatment: SNU719 cells were treated with the compounds for 48 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
-
Cell Implantation: 5 x 10⁶ SNU719 cells were subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment: Mice were orally administered with vehicle control, quercetin, GLE, or a combination of quercetin and GLE daily for 14 days.
-
Tumor Measurement: Tumor volume was measured every two days using a caliper.
-
Endpoint: At the end of the treatment period, mice were euthanized, and tumors were excised for further analysis.
Signaling Pathway and Experimental Workflow
The synergistic effect of Ganoderic acid A and quercetin in inducing apoptosis in EBVaGC cells is believed to be mediated through the induction of EBV lytic reactivation. This process involves the activation of viral immediate-early genes, leading to a cascade of events that ultimately result in cell death.
Caption: Synergistic induction of apoptosis in EBVaGC cells.
Caption: Workflow for evaluating synergistic anti-cancer effects.
II. Potential Synergistic Anti-Inflammatory Effects of this compound
This compound has been identified as a potent inhibitor of TNF-α production, a key mediator in inflammatory responses.[1] This effect is primarily mediated through the downregulation of the NF-κB, MAPK, and AP-1 signaling pathways.[1] While specific studies on its synergistic anti-inflammatory effects with other natural compounds are yet to be conducted, its mechanism of action suggests a high potential for such combinations.
Established Anti-inflammatory Mechanism of this compound
This compound exerts its anti-inflammatory effects by targeting key signaling cascades initiated by inflammatory stimuli like lipopolysaccharide (LPS).
Caption: Anti-inflammatory signaling pathway of this compound.
Comparative Insights from Ganoderic Acid A
A recent study demonstrated the synergistic anti-inflammatory effects of Ganoderic acid A and Ganoderma lucidum polysaccharide (GLP-1) in LPS-induced RAW264.7 cells. The combination more effectively inhibited the production of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and reactive oxygen species (ROS) by co-targeting the TLR4/NF-κB signaling pathway. This finding strongly suggests that this compound, with its similar mechanism of action, could exhibit comparable or even enhanced synergistic effects when combined with other immunomodulatory natural compounds like polysaccharides, flavonoids (e.g., quercetin), or other triterpenoids.
III. Future Directions and Conclusion
The evidence presented in this guide underscores the significant potential of ganoderic acids, including this compound, in combination therapies. The synergistic effects of Ganoderic acid A with quercetin in an anti-cancer context provide a strong rationale for investigating similar combinations involving this compound. Furthermore, the well-defined anti-inflammatory mechanism of this compound opens up exciting avenues for exploring its synergistic potential with other natural compounds in the management of inflammatory diseases.
Future research should focus on:
-
Investigating the synergistic effects of this compound with other natural compounds, such as quercetin, curcumin, and resveratrol, in various cancer models.
-
Exploring the combined anti-inflammatory effects of this compound with other immunomodulatory compounds in preclinical models of inflammatory diseases like asthma, inflammatory bowel disease, and arthritis.
-
Elucidating the precise molecular mechanisms underlying the observed synergistic interactions to optimize combination therapies.
References
Safety Operating Guide
Proper Disposal of Ganoderic Acid C1: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ganoderic acid C1 in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure safe handling and compliance with standard laboratory practices.
This compound, a triterpenoid found in Ganoderma lucidum, is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, standard laboratory chemical handling and disposal procedures should be followed to maintain a safe working environment.
Quantitative Data for this compound
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₄₂O₇ | [1] |
| Molar Mass | 514.65 g/mol | [2] |
| CAS Number | 95311-97-0 | [1][2] |
| Appearance | White to light yellow solid/powder | [3][4] |
| Melting Point | 150-151 °C | |
| Solubility in DMSO | ≥ 40 mg/mL | [2] |
| Water Solubility | 0.0064 g/L (Predicted) | [5] |
| Storage Conditions | 2-8°C (short term), -20°C (long term) |
Experimental Protocols: Disposal Procedures
The proper disposal method for this compound depends on its physical state (solid or in solution). Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.
Disposal of Solid this compound
Solid this compound is considered a non-hazardous waste and can typically be disposed of in the regular solid waste stream, provided it is not contaminated with hazardous materials.
Methodology:
-
Ensure Proper Labeling: Confirm that the container holding the this compound is clearly labeled.
-
Secure Packaging: Place the container of solid this compound in a larger, durable outer container. This prevents accidental spills during transport.
-
Label for Disposal: Affix a label to the outer container that clearly states "Non-hazardous waste."[6]
-
Transport to Dumpster: Laboratory personnel should personally transport the securely packaged and labeled waste to the designated dumpster for regular trash.[6][7][8] Do not leave chemical waste in laboratory trash cans that are handled by custodial staff.[6][7]
Disposal of this compound Solutions
The low water solubility of this compound means that aqueous solutions are generally not prepared. It is typically dissolved in organic solvents like DMSO.
Methodology for Solutions in Organic Solvents (e.g., DMSO):
-
Consult EHS: Before disposing of any chemical solution, consult your institution's EHS guidelines. Disposal of organic solvents down the drain is generally prohibited.
-
Collect in Waste Container: Pour the this compound solution into a designated hazardous waste container for organic solvents.
-
Label Waste Container: Ensure the hazardous waste container is properly labeled with its contents.
-
Arrange for Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
Given its very low water solubility, drain disposal of this compound, even in small quantities, is not recommended as it may not be fully soluble and could persist in the drainage system.
Visualizing the Disposal Workflow
The following diagrams illustrate the recommended disposal procedures for solid and dissolved this compound.
Caption: Disposal workflow for solid this compound.
Caption: Disposal workflow for this compound in organic solvent.
References
- 1. caymanchem.com [caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. This compound | 95311-97-0 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Showing Compound this compound (FDB014333) - FooDB [foodb.ca]
- 6. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. chemistry.mtsu.edu [chemistry.mtsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
